Tetrahydrozoline Nitrate
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFLMKSDLCPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118201-38-0 | |
| Record name | Tetrahydrozoline nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROZOLINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Pharmacological Profile of Tetrahydrozoline Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) nitrate (B79036), the salt form of the imidazoline (B1206853) derivative tetrahydrozoline, is a well-established alpha-adrenergic agonist.[1][2][3][4] Its primary mechanism of action involves the constriction of blood vessels, a physiological response mediated by its interaction with specific cell surface receptors.[2][5] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of tetrahydrozoline, focusing on its receptor binding affinity, functional activity, and the associated signal transduction pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts.
Receptor Binding Profile
The interaction of tetrahydrozoline with adrenergic and imidazoline receptors is the foundation of its pharmacological activity. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Table 1: Receptor Binding Affinity (Ki) of Tetrahydrozoline
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| α1-Adrenergic | Data Not Available | - | - | [2][3][6] |
| α2-Adrenergic | Data Not Available | - | - | [7][8] |
| Imidazoline I1 | Data Not Available | - | - | [9][10] |
| Imidazoline I2 | Data Not Available | - | - | [11][12] |
Functional Activity
Functional assays are essential to characterize the physiological response elicited by ligand-receptor binding. For G-protein coupled receptors (GPCRs) like the adrenergic and imidazoline receptors, common in vitro functional assays include the measurement of second messengers such as intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP).
α1-Adrenergic Receptor-Mediated Activity
Tetrahydrozoline is a selective agonist at α1-adrenergic receptors.[2][6] The activation of these Gq-coupled receptors initiates a signaling cascade that results in vasoconstriction. A key event in this pathway is the mobilization of intracellular calcium.
Table 2: Functional Potency (EC50) of Tetrahydrozoline at α1-Adrenergic Receptors
| Assay Type | Cell Line/Tissue | Measured Response | EC50 (nM) | Reference |
| Calcium Mobilization | Data Not Available | Increase in [Ca2+]i | Data Not Available | [13] |
| Vasoconstriction | Data Not Available | Contraction of vascular smooth muscle | Data Not Available | [5] |
Note: While tetrahydrozoline's α1-agonist activity is well-documented, specific EC50 values from in vitro functional assays are not consistently reported in publicly available literature.
α2-Adrenergic and Imidazoline Receptor-Mediated Activity
Tetrahydrozoline also interacts with α2-adrenergic and imidazoline receptors.[7][8][9][10] Activation of α2-adrenergic receptors, which are Gi-coupled, typically leads to a decrease in intracellular cAMP levels. The functional consequences of imidazoline receptor activation are more complex and can involve various signaling pathways.
Table 3: Functional Potency (EC50) of Tetrahydrozoline at α2-Adrenergic and Imidazoline Receptors
| Receptor | Assay Type | Cell Line/Tissue | Measured Response | EC50 (nM) | Reference |
| α2-Adrenergic | cAMP Assay | Data Not Available | Decrease in cAMP | Data Not Available | [14] |
| Imidazoline I1 | Second Messenger Assay | Data Not Available | e.g., Diacylglycerol production | Data Not Available | [15] |
Note: Quantitative in vitro functional data for tetrahydrozoline at α2-adrenergic and imidazoline receptors is scarce in the available literature.
Signaling Pathways
The physiological effects of tetrahydrozoline are a direct result of the activation of specific intracellular signaling pathways upon receptor binding.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by tetrahydrozoline leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.
α2-Adrenergic Receptor Signaling
When tetrahydrozoline binds to α2-adrenergic receptors, it activates the Gi alpha subunit. This inhibitory G-protein reduces the activity of adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacological profile of tetrahydrozoline nitrate.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a target receptor.
Protocol Details:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., α1-adrenergic receptors) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value (the concentration of tetrahydrozoline that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a method to measure the functional agonism of this compound at Gq-coupled receptors like the α1-adrenergic receptor.
Protocol Details:
-
Cell Culture: Plate cells stably or transiently expressing the α1-adrenergic receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
cAMP Assay
This protocol is designed to assess the functional activity of this compound at Gi-coupled receptors, such as the α2-adrenergic receptor.
Protocol Details:
-
Cell Culture: Culture cells expressing the α2-adrenergic receptor in a multi-well plate.
-
Stimulation: Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation and then with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP.
-
Compound Addition: Add varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.
Conclusion
This compound is a potent α1-adrenergic agonist with additional activity at α2-adrenergic and imidazoline receptors. Its in vitro pharmacological profile is characterized by its ability to bind to these receptors and modulate their respective signaling pathways, leading to physiological responses such as vasoconstriction. While the qualitative aspects of its pharmacology are well-established, a comprehensive understanding would be greatly enhanced by the availability of more extensive quantitative binding and functional data. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced in vitro pharmacology of tetrahydrozoline and related imidazoline compounds.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetryzoline - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Vasoconstrictive Properties of Tetrahydrozoline Nitrate in Ocular Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasoconstrictive properties of tetrahydrozoline (B7765393) nitrate (B79036) in ocular tissues. It delves into the molecular mechanisms of action, presents a framework for quantitative analysis, and outlines detailed experimental protocols relevant to the study of this widely used ophthalmic agent.
Introduction
Tetrahydrozoline is an imidazoline (B1206853) derivative and a sympathomimetic agent commonly used in over-the-counter ophthalmic solutions to relieve redness of the eye caused by minor irritations.[1] Its therapeutic effect stems from its ability to constrict the blood vessels of the conjunctiva, the mucous membrane that covers the front of the eye and lines the inside of the eyelids. Understanding the precise pharmacological and physiological effects of tetrahydrozoline in ocular tissue is crucial for the development of novel ophthalmic drugs and for the safe and effective use of existing formulations.
Mechanism of Action
Tetrahydrozoline acts as a selective agonist for α1-adrenergic receptors, which are located on the vascular smooth muscle of arterioles and venules in the conjunctiva.[2] Stimulation of these receptors initiates a signaling cascade that results in vasoconstriction, thereby reducing blood flow and alleviating ocular redness.[1][2] While primarily an α1-agonist, tetrahydrozoline is also known to interact with α2-adrenergic and imidazoline receptors, which may contribute to its overall pharmacological profile and side effects.[2]
Signaling Pathway
The vasoconstrictive effect of tetrahydrozoline is mediated through the Gq-protein coupled α1-adrenergic receptor signaling pathway. Upon binding of tetrahydrozoline to the α1-adrenergic receptor, the associated Gq-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle, resulting in vasoconstriction.
Quantitative Data
| Parameter | Receptor/Tissue | Value |
| Ki (nM) | α1A-Adrenergic Receptor | Data not available |
| α1B-Adrenergic Receptor | Data not available | |
| α1D-Adrenergic Receptor | Data not available | |
| α2A-Adrenergic Receptor | Data not available | |
| EC50 (nM) | Rabbit Conjunctival Artery | Data not available |
| Rabbit Ciliary Artery | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the vasoconstrictive properties of this compound in ocular tissue.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of this compound for α1-adrenergic receptors in ocular tissue.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound for α1-adrenergic receptors in a specific ocular tissue (e.g., iris-ciliary body).
Materials:
-
Ocular tissue (e.g., rabbit iris-ciliary body)
-
Radioligand (e.g., [3H]-Prazosin, a selective α1-adrenergic receptor antagonist)
-
Unlabeled this compound
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the desired ocular tissue (e.g., iris-ciliary body) from fresh rabbit eyes on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([3H]-Prazosin, typically at a concentration close to its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
To a separate set of tubes, add the radioligand and a high concentration of a non-specific competing ligand (e.g., phentolamine) to determine non-specific binding.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of tetrahydrozoline by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the tetrahydrozoline concentration.
-
Determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Vasoconstriction Assay
This protocol describes a method to measure the functional potency (EC50) of this compound in causing vasoconstriction of isolated ocular arteries.
Objective: To determine the concentration-response curve and the EC50 value of this compound for vasoconstriction in isolated rabbit ciliary arteries.
Materials:
-
Rabbit eyes
-
Krebs-Henseleit solution (physiological salt solution)
-
This compound stock solution
-
Phenylephrine (B352888) (as a positive control)
-
Wire myograph system
-
Dissecting microscope
-
Force transducer and data acquisition system
Procedure:
-
Artery Preparation:
-
Euthanize a rabbit and enucleate the eyes.
-
Under a dissecting microscope, carefully isolate the posterior ciliary arteries.
-
Cut the arteries into small rings (approximately 2 mm in length).
-
Mount the arterial rings on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer for stretching.
-
-
Experimental Setup:
-
Place the mounted arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the arterial rings to equilibrate for at least 60 minutes, during which the resting tension is gradually increased to an optimal level (determined in preliminary experiments).
-
Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
-
Concentration-Response Curve Generation:
-
After washing out the high potassium solution and allowing the rings to return to baseline tension, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the isometric tension developed after each addition until a maximal response is achieved or the highest concentration is tested.
-
A parallel experiment with a known α1-agonist like phenylephrine should be performed for comparison.
-
-
Data Analysis:
-
Express the contractile response to each concentration of tetrahydrozoline as a percentage of the maximal contraction induced by the high potassium solution.
-
Plot the percentage of maximal contraction against the logarithm of the tetrahydrozoline concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response).
-
Conclusion
This compound is an effective vasoconstrictor in ocular tissue, acting primarily through the stimulation of α1-adrenergic receptors. The subsequent Gq-protein mediated signaling cascade leads to a reduction in conjunctival blood flow and alleviation of eye redness. While the qualitative mechanism of action is well-understood, there is a notable lack of publicly available, specific quantitative data (Ki and EC50 values) for tetrahydrozoline in ocular tissues. The experimental protocols provided in this guide offer a robust framework for researchers to generate such data, which is essential for a more complete understanding of its pharmacology and for the development of future ophthalmic therapeutics. Prolonged use of tetrahydrozoline can lead to adverse effects such as tachyphylaxis and rebound hyperemia.[3]
References
Tetrahydrozoline Nitrate: A Technical Guide to Adrenergic Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393), an imidazole (B134444) derivative, is a widely recognized sympathomimetic agent, acting as an agonist at α-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of tetrahydrozoline nitrate (B79036) for various adrenergic receptor subtypes. While tetrahydrozoline is broadly classified as a selective α1-adrenergic receptor agonist, this document delves into the nuances of its interaction with the full spectrum of α- and β-adrenergic receptors.[1][4][5] This guide also outlines detailed experimental methodologies for assessing these binding affinities and visualizes the associated signaling pathways.
Quantitative Binding Affinity of Tetrahydrozoline Nitrate
Tetrahydrozoline demonstrates a notable selectivity for α1-adrenergic receptors, which underlies its primary pharmacological effect as a vasoconstrictor.[1][4] It also exhibits activity at α2-adrenergic receptors.[4] However, a comprehensive quantitative analysis of its binding affinities (Ki or IC50 values) across all adrenergic receptor subtypes is not extensively documented in publicly available literature. The following tables summarize the known qualitative and any available quantitative binding characteristics of this compound.
Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |
| α1A | Data not available | Inferred from general α1 agonism |
| α1B | Data not available | Inferred from general α1 agonism |
| α1D | Data not available | Inferred from general α1 agonism |
Table 2: Binding Affinity of this compound for α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |
| α2A | Data not available | Inferred from observed CNS effects |
| α2B | Data not available | Inferred from observed CNS effects |
| α2C | Data not available | Inferred from observed CNS effects |
Table 3: Binding Affinity of this compound for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki/IC50) | Evidence Level |
| β1 | No significant binding reported | Generally considered inactive at β receptors |
| β2 | No significant binding reported | Generally considered inactive at β receptors |
| β3 | No significant binding reported | Generally considered inactive at β receptors |
Experimental Protocols
The determination of binding affinities for a compound like this compound at adrenergic receptor subtypes typically involves radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.[1]
Radioligand Displacement Assay for α-Adrenergic Receptors
This method is employed to determine the binding affinity of a non-radiolabeled compound (the "competitor," in this case, tetrahydrozoline) by measuring its ability to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.
1. Materials:
- Cell Membranes: From cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, α1D, α2A, α2B, or α2C).
- Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype. For α1-receptors, [3H]-Prazosin is commonly used. For α2-receptors, [3H]-Rauwolscine or [3H]-Yohimbine are suitable choices.
- Competitor: this compound.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
- Wash Buffer: The same as the assay buffer, but kept at 4°C.
- Scintillation Cocktail: For detection of the radioisotope.
- Glass Fiber Filters: To separate bound from unbound radioligand.
2. Procedure:
- Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of this compound.
- Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
- The IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki (inhibition constant), which represents the affinity of tetrahydrozoline for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The interaction of tetrahydrozoline with α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
As an α1-agonist, tetrahydrozoline activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction, the primary mechanism behind the vasoconstrictive effects of tetrahydrozoline.
α2-Adrenergic Receptor Signaling
Tetrahydrozoline's activity at α2-adrenergic receptors involves the activation of the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). This pathway is responsible for the presynaptic inhibition of neurotransmitter release and contributes to the sedative and hypotensive effects observed with systemic exposure to tetrahydrozoline.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Effects of Tetrahydrozoline Nitrate on Conjunctival Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) nitrate (B79036), a well-established alpha-1 adrenergic agonist, is a common active ingredient in over-the-counter ophthalmic solutions designed to relieve conjunctival hyperemia (eye redness). Its primary mechanism of action involves the vasoconstriction of conjunctival blood vessels, leading to a reduction in blood flow and a consequent decrease in redness. This technical guide provides a comprehensive overview of the in vivo effects of tetrahydrozoline nitrate on conjunctival blood flow, detailing its mechanism of action, available data on its clinical efficacy, and a generalized experimental protocol for its evaluation. While specific quantitative preclinical data on blood flow dynamics are limited in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.
Mechanism of Action
Tetrahydrozoline is an imidazoline (B1206853) derivative that acts as a selective agonist for α1-adrenergic receptors located on the vascular smooth muscle of conjunctival arterioles.[1][2][3] The activation of these receptors initiates a G-protein-coupled signaling cascade, leading to vasoconstriction and a reduction in conjunctival blood flow.[4] This targeted action effectively reduces the redness associated with minor eye irritations.[3]
Signaling Pathway
The vasoconstrictive effect of tetrahydrozoline is mediated through the following signaling pathway:
In Vivo Efficacy and Clinical Data
Clinical studies have demonstrated the efficacy of tetrahydrozoline in reducing ocular redness. The onset of action is rapid, typically occurring within minutes of topical administration, and the duration of effect can last from one to four hours.[1] Overuse of tetrahydrozoline can lead to tachyphylaxis (reduced effectiveness) and rebound hyperemia, where the redness returns and may be worse upon discontinuation.[3]
A study on a fixed combination of fluorometholone (B1672912) and tetrahydrozoline following pterygium excision surgery reported a significantly lower conjunctival graft hyperemia score in the group receiving the combination therapy compared to those receiving corticosteroids alone at 2 weeks and 1 month post-surgery.[5]
| Parameter | Observation | Dosage | Source |
| Onset of Action | Rapid, within minutes | 0.05% - 0.1% | [1] |
| Duration of Effect | 1 to 4 hours | 0.05% | [1] |
| Clinical Effect | Conjunctival blanching (whitening) | 0.05% | [1][4] |
| Comparative Efficacy | Less conjunctival blanching than 0.02% naphazoline (B1676943) | 0.05% | [4] |
| Adverse Effects | Tachyphylaxis and rebound hyperemia with overuse | Not specified | [3] |
| Post-surgical Application | Significantly reduced conjunctival graft hyperemia (in combination with fluorometholone) | 0.05% | [5] |
Experimental Protocols for In Vivo Assessment
While a specific, detailed protocol for the in vivo assessment of this compound on conjunctival blood flow is not available in the reviewed literature, a general methodology can be constructed based on standard practices for ophthalmic drug testing in animal models, such as the rabbit model.[6]
Generalized Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the effects of a vasoconstrictor on conjunctival blood flow.
Methodological Details
-
Animal Model: New Zealand White rabbits are a commonly used model for ophthalmic studies due to their large eye size and ease of handling.[6]
-
Drug Formulation: this compound would be prepared in a sterile, buffered ophthalmic solution at various concentrations to establish a dose-response relationship.
-
Measurement Techniques:
-
Intravital Microscopy/Slit-Lamp Biomicroscopy: This technique allows for the direct visualization and measurement of conjunctival vessel diameters. High-speed digital imaging can be used to quantify changes in vessel caliber before and after drug administration.[7]
-
Laser Doppler Flowmetry/Velocimetry: This non-invasive technique can be used to measure the velocity of red blood cells in the conjunctival microvasculature, providing an index of blood flow. A specialized probe would be placed on the conjunctiva to obtain readings.
-
-
Data Analysis: Key parameters for analysis would include the percentage change in vessel diameter and blood flow velocity from baseline at each time point for each concentration. Statistical analysis would be performed to determine the significance of the observed effects.
Discussion and Future Directions
The available evidence strongly supports the vasoconstrictive effect of this compound on the conjunctival vasculature, mediated by its action as an α1-adrenergic agonist. This effect is clinically utilized to reduce eye redness. However, there is a notable lack of publicly available, detailed preclinical studies that quantify the in vivo hemodynamic changes in the conjunctiva following topical administration of this compound.
Future research should focus on conducting rigorous in vivo studies to quantify the dose-dependent effects of this compound on conjunctival blood flow, vessel diameter, and blood flow velocity. Such studies would be invaluable for:
-
Precisely defining the pharmacodynamic profile of tetrahydrozoline.
-
Providing a quantitative basis for comparing its efficacy with other vasoconstrictors.
-
Better understanding the mechanisms underlying tachyphylaxis and rebound hyperemia.
-
Informing the development of novel ophthalmic formulations with optimized efficacy and safety profiles.
The use of advanced imaging techniques, such as high-resolution intravital microscopy and laser speckle flowgraphy, could provide more detailed insights into the microvascular effects of tetrahydrozoline.
Conclusion
This compound is an effective vasoconstrictor that reduces conjunctival blood flow through its action on α1-adrenergic receptors. While its clinical efficacy in reducing eye redness is well-documented, there is a clear need for more detailed and quantitative preclinical in vivo studies to fully elucidate its hemodynamic effects on the conjunctival microcirculation. The experimental framework outlined in this guide provides a basis for conducting such investigations, which would significantly contribute to our understanding of this widely used ophthalmic drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 6. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Imidazoline Derivatives: A Technical Guide to Tetrahydrozoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of imidazoline (B1206853) derivatives, with a particular focus on the widely used alpha-adrenergic agonist, tetrahydrozoline (B7765393). This document details the historical context of their development, explores various synthetic methodologies, presents key quantitative data, and elucidates the intricate signaling pathways through which these compounds exert their physiological effects.
Introduction to Imidazoline Derivatives
Imidazoline derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one of which is part of an imine functional group. The therapeutic potential of these compounds has been recognized since the 1940s.[1][2] They are renowned for their diverse pharmacological activities, which primarily stem from their ability to interact with imidazoline and α-adrenergic receptors.[1][3] This interaction leads to a range of physiological responses, making them valuable agents in the treatment of conditions such as nasal congestion, ocular redness, and hypertension.[1][4] Tetrahydrozoline, a prominent member of this class, is a common active ingredient in over-the-counter eye drops and nasal sprays.[5][6]
Synthetic Methodologies
The synthesis of 2-substituted imidazolines, including tetrahydrozoline, can be achieved through several routes. The most common methods involve the condensation of a 1,2-diamine with a suitable reaction partner.[7]
General Synthesis of 2-Substituted Imidazolines
A prevalent method for synthesizing 2-imidazolines is the reaction of aldehydes with ethylenediamine (B42938), often facilitated by an oxidant.[8] Various oxidizing agents have been employed, including hydrogen peroxide in the presence of sodium iodide, tert-butyl hypochlorite, and iodine with potassium carbonate.[8]
A palladium-catalyzed multicomponent synthesis has also been described, which involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, followed by decarboxylation to yield trans-disubstituted imidazolines.[7] This method offers a modular approach to generate diverse imidazoline structures.[7]
Synthesis of Tetrahydrozoline
A well-documented and high-yield synthesis of tetrahydrozoline involves the reaction of ethylenediamine monotosylate with 1-cyanotetraline under controlled thermal conditions.[9] This method boasts yields exceeding 85%.[9] An older method, the reductive amination of tetralone with ethylenediamine followed by treatment with hydrochloric acid, resulted in lower yields of 45-55% due to the formation of byproducts.[9]
Experimental Protocol: Synthesis of Tetrahydrozoline from 1-Cyanotetraline [9][10]
This protocol is based on the method described in Chinese patent CN103224468A.
Materials:
-
Ethylenediamine monotosylate
-
1-Cyanotetraline
-
5% Hydrochloric acid
-
20% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Hydrogen chloride gas
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ethylenediamine monotosylate and 1-cyanotetraline in a mass ratio of approximately 3.6:1 (e.g., 25g ethylenediamine monotosylate and 7g 1-cyanotetraline).[10]
-
Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.[10]
-
Workup:
-
Cool the reaction mixture to approximately 50°C, at which point a solid may begin to form.[10]
-
Add 50 mL of 5% hydrochloric acid to dissolve the solid.[10]
-
Extract the aqueous solution with 50 mL of diethyl ether to remove any neutral, unreacted starting materials.[10]
-
Cool the aqueous layer to about 20°C.[10]
-
Slowly add 20% sodium hydroxide solution to the aqueous layer to precipitate the tetrahydrozoline free base.[10]
-
-
Purification of Tetrahydrozoline Base:
-
Formation of Tetrahydrozoline Hydrochloride:
-
Dissolve the purified tetrahydrozoline base (e.g., 7.0g) in a mixed solvent of ethanol and acetone at approximately 30°C.[10]
-
Bubble hydrogen chloride gas through the solution.[10]
-
Cool the solution to 5°C to induce crystallization of tetrahydrozoline hydrochloride.[10]
-
Filter the solid product and dry to obtain tetrahydrozoline hydrochloride.[10]
-
Quantitative Data
The following tables summarize key quantitative data for imidazoline derivatives, including synthetic yields and pharmacological parameters.
Table 1: Synthesis Yields of Imidazoline Derivatives
| Compound | Synthetic Method | Yield (%) | Reference |
| Tetrahydrozoline | From 1-cyanotetraline and ethylenediamine monotosylate | >85 | [9] |
| Tetrahydrozoline | Reductive amination of tetralone | 45-55 | [9] |
Table 2: Pharmacological Data of Selected Imidazoline Derivatives
| Compound | Receptor | Binding Affinity (pKi) | Selectivity Ratio | Reference |
| Tracizoline | I2 | 8.74 | I2/α2: 7,762; I2/α1: 2,344 | [11] |
| Benazoline | I2 | 9.07 | I2/α2: 18,621; I2/α1: 2,691 | [11] |
| Moxonidine | I1 vs α2 | - | 30-fold greater for I1 | [12] |
| Rilmenidine | I1 vs α2 | - | 30-fold greater for I1 | [12] |
| Clonidine | I1 vs α2 | - | 4-fold greater for I1 | [12] |
Characterization of Imidazoline Derivatives
The characterization of synthesized imidazoline derivatives is crucial to confirm their structure and purity. A variety of analytical techniques are employed for this purpose.
Table 3: Analytical Techniques for Imidazoline Derivative Characterization
| Technique | Purpose | Key Observables | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area | [13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Mass-to-charge ratio of fragments | [13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants | [14] |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands (e.g., C=N stretch) | [14][15] |
Experimental Protocol: HPLC Analysis of Imidazole (B134444) Derivatives [13]
This protocol provides a general guideline for the analysis of imidazole derivatives. Specific conditions may need to be optimized for different compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate adjusted to pH 4.0 with acetic acid). The gradient can be optimized for the specific separation.[16]
-
Standard Solution Preparation: Prepare a series of standard solutions of the imidazoline derivative at known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing the imidazoline derivative in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume of the standard and sample solutions.
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the imidazoline derivative in the sample by comparing its peak area to the calibration curve.
Signaling Pathways
Imidazoline derivatives exert their effects by interacting with both imidazoline receptors (I1 and I2) and α-adrenergic receptors.
Imidazoline I1 Receptor Signaling
The I1-imidazoline receptor is primarily involved in the central regulation of blood pressure.[4] Its signaling pathway is distinct from that of typical G-protein coupled receptors. Activation of the I1 receptor is coupled to choline (B1196258) phospholipid hydrolysis, which leads to the generation of second messengers such as diacylglyceride (B12379688) and arachidonic acid.[12]
References
- 1. Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]
- 3. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. j-cst.org [j-cst.org]
A Technical Guide to the Cellular Response of Tetrahydrozoline Nitrate in Primary Human Cell Cultures
Abstract: This document provides a comprehensive technical overview of the known and hypothesized cellular and molecular responses to tetrahydrozoline (B7765393) nitrate (B79036) in primary human cell cultures. Tetrahydrozoline, an alpha-adrenergic agonist, is the active component in many over-the-counter ophthalmic and nasal decongestants.[1][2][3] While extensive clinical data exists regarding its vasoconstrictive effects, detailed in-vitro studies on its impact on primary human cells at the molecular level are less common. This guide synthesizes the established pharmacology of tetrahydrozoline with general principles of cellular signaling to propose a framework for its actions. It details hypothesized signaling pathways, provides robust experimental protocols for investigation, and presents a structured format for the quantitative analysis of cellular responses. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in pharmacological and toxicological studies.
Introduction: Mechanism of Action
Tetrahydrozoline is an imidazoline (B1206853) derivative that functions as a sympathomimetic agent by acting as a selective alpha-1 adrenergic receptor agonist, with some activity at alpha-2 receptors.[3][4] Its primary mechanism of action involves binding to and activating these receptors on the surface of vascular smooth muscle cells.[1][2] This activation leads to vasoconstriction, reducing blood flow and thereby alleviating redness and congestion in ocular and nasal tissues.[2] Adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger distinct downstream intracellular signaling cascades.[4][5]
The nitrate salt form of the compound is used for formulation purposes. While the primary pharmacological activity is attributed to the tetrahydrozoline moiety, the nitrate ion itself can have biological effects. At high concentrations, nitrate can be cytotoxic and affect cell viability and proliferation, though these effects are typically observed at levels much higher than those expected from therapeutic doses of tetrahydrozoline nitrate.[6] The focus of this guide remains on the cellular response to the parent compound, tetrahydrozoline.
Hypothesized Signaling Pathways
The cellular response to tetrahydrozoline is predicted to be initiated by the activation of alpha-1 and alpha-2 adrenergic receptors, leading to the modulation of several key signaling pathways.
Alpha-1 Adrenergic Receptor Signaling
The canonical pathway for alpha-1 adrenergic receptors involves coupling to the Gq/11 family of G-proteins.[7] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[7] This cascade is a primary mechanism for the contractile response in smooth muscle cells.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
GPCRs, including adrenergic receptors, are known to transactivate receptor tyrosine kinases and stimulate the Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling cascade plays a critical role in regulating gene expression, cell proliferation, differentiation, and apoptosis.[9][10] The three major MAPK families are ERK1/2, JNK, and p38.[11] Activation of alpha-1 receptors can lead to the phosphorylation and activation of the ERK1/2 pathway, which may contribute to longer-term cellular changes such as hypertrophy or proliferation in certain cell types.
References
- 1. What is Tetrahydrozoline used for? [synapse.patsnap.com]
- 2. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alpha 1-adrenergic receptor regulation: basic science and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nitrate on human cell lines in culture [harvest.usask.ca]
- 7. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 induces intracellular calcium rise and inositol 1,4,5-trisphosphate formation in cultured rat and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into Tetrahydrozoline Nitrate Systemic Absorption Following Topical Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) nitrate (B79036), an imidazoline (B1206853) derivative and alpha-adrenergic agonist, is a common active ingredient in over-the-counter ophthalmic and nasal decongestants. While primarily intended for local action, systemic absorption following topical administration can occur, leading to potential adverse effects. This technical guide provides an in-depth review of the available scientific literature concerning the systemic absorption of tetrahydrozoline. It includes a summary of pharmacokinetic data from a key human study, detailed experimental protocols for the quantification of tetrahydrozoline in biological matrices, and a visualization of its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of drug products containing tetrahydrozoline.
Introduction
Tetrahydrozoline nitrate is widely utilized for its vasoconstrictive properties to temporarily relieve redness of the eye and nasal congestion.[1] Its mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels in the conjunctiva and nasal mucosa.[1] Despite its localized application, there is evidence of systemic absorption, which can be a concern, particularly in pediatric populations or in cases of overuse or accidental ingestion.[2][3] Understanding the extent of this systemic exposure is crucial for a comprehensive safety assessment of tetrahydrozoline-containing products. This guide summarizes the current knowledge on the systemic pharmacokinetics of topically administered tetrahydrozoline and provides detailed methodologies for its detection.
Quantitative Pharmacokinetic Data
A pivotal study by Carr et al. (2011) provides the most comprehensive quantitative data on the systemic absorption of tetrahydrozoline following therapeutic ocular administration in healthy adult volunteers.[1][2][3][4] The findings from this study are summarized in the tables below.
Table 1: Serum Pharmacokinetic Parameters of Tetrahydrozoline After Ocular Administration [1][2][3][4]
| Parameter | Value |
| Mean Serum Half-life (t½) | ~6 hours |
| Maximum Serum Concentration (Cmax) | 0.068 - 0.380 ng/mL |
Table 2: Urine Concentrations of Tetrahydrozoline After Ocular Administration [1][2][3][4]
| Time Point | Concentration Range |
| 24 hours post-initial dose | 13 - 210 ng/mL |
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic analysis of tetrahydrozoline, providing a framework for researchers aiming to conduct similar investigations.
Clinical Study Protocol: Ocular Administration
The following protocol is based on the study conducted by Carr et al. (2011) to assess systemic absorption after therapeutic ocular dosing.[1][2][3][4]
Objective: To determine the serum and urine concentrations of tetrahydrozoline in healthy volunteers after the application of over-the-counter eye drops.
Study Population: Healthy adult volunteers.
Dosing Regimen:
-
Two drops of a 0.05% tetrahydrozoline hydrochloride ophthalmic solution were administered into the conjunctival sac of each eye.
-
Doses were administered at 0, 4, 8, and 12 hours.
Sample Collection:
-
Blood and urine samples were collected at 2, 5, 9, 13, and 24 hours after the initial dose.
Analytical Method:
-
Quantification of tetrahydrozoline in serum and urine was performed using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
A visual representation of this experimental workflow is provided below.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the quantification of tetrahydrozoline in biological samples based on established methods.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of plasma, serum, or urine, add an alkaline buffer to adjust the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethanol).
-
Vortex the mixture to facilitate the extraction of tetrahydrozoline into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer containing the analyte to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent mixture (e.g., hexane-ethanol).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Equipped with an appropriate capillary column for the separation of imidazoline derivatives.
-
Mass Spectrometer (MS) System: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Internal Standard: An appropriate internal standard, such as naphazoline, should be used for accurate quantification.[5][6]
-
Quantification: A calibration curve is generated using standards of known tetrahydrozoline concentrations. The concentration of tetrahydrozoline in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Mechanism of Action and Signaling Pathway
Tetrahydrozoline acts as an agonist at alpha-1 adrenergic receptors.[1] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. A diagram of this signaling pathway is presented below.
Conclusion
The available data clearly indicate that topical administration of this compound can lead to systemic absorption, resulting in detectable concentrations in both serum and urine.[1][2][3][4] The mean serum half-life of approximately 6 hours suggests that with repeated dosing, accumulation may occur.[1][2][3][4] The provided experimental protocols offer a foundation for researchers to further investigate the pharmacokinetics of tetrahydrozoline and other topical formulations. A thorough understanding of the systemic exposure and the underlying mechanism of action is paramount for the continued safe and effective use of this common over-the-counter medication. Further research, including studies in pediatric populations and with different formulations, would be beneficial to expand our understanding of tetrahydrozoline's systemic effects.
References
- 1. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing--a necessary first step in determining an overdose [poster] [healthpartners.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Molecular Pharmacodynamics of Tetrahydrozoline Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) is an imidazoline (B1206853) derivative widely utilized in over-the-counter (OTC) ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic efficacy stems from its potent vasoconstrictive properties, which are mediated by specific interactions at a molecular level. This technical guide provides an in-depth exploration of the pharmacodynamics of tetrahydrozoline nitrate, focusing on its primary receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. While its primary therapeutic action is localized, systemic exposure can lead to significant toxicological effects due to interactions with secondary receptor systems. This document synthesizes current knowledge to serve as a comprehensive resource for professionals in pharmacology and drug development.
Primary Mechanism of Action: α1-Adrenergic Receptor Agonism
The principal mechanism of action for tetrahydrozoline is its function as a selective α1-adrenergic receptor agonist.[3][4][5] These receptors are predominantly located on the vascular smooth muscle of smaller arterioles and veins.[6][7] When tetrahydrozoline binds to α1-adrenergic receptors on the conjunctival or nasal vasculature, it initiates a conformational change in the receptor, triggering a cascade of intracellular events that culminates in smooth muscle contraction and vasoconstriction.[1][2] This narrowing of the blood vessels reduces blood flow to the affected area, thereby decreasing tissue congestion, swelling, and redness.[1]
Molecular Signaling Pathway
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit (Gαq).[7][8] The activation of this pathway by tetrahydrozoline proceeds as follows:
-
Receptor Binding and G-Protein Activation: Tetrahydrozoline binds to the orthosteric site of the α1-adrenergic receptor, stabilizing its active conformation. This facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit, causing the dissociation of the Gαq-GTP complex from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex binds to and activates the enzyme Phospholipase C (PLC).[8][9]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[6][7]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid efflux of stored calcium (Ca2+) into the cytoplasm.[7][8]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for muscle contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the myosin head to interact with actin filaments, resulting in muscle contraction and vasoconstriction.[9]
-
Protein Kinase C (PKC) Activation: Simultaneously, DAG activates Protein Kinase C (PKC), which contributes to the contractile response by phosphorylating various target proteins, further sensitizing the contractile apparatus to calcium.
References
- 1. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 2. What is Tetrahydrozoline used for? [synapse.patsnap.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 8. Emerging role of G protein-coupled receptors in microvascular myogenic tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A current view of G protein-coupled receptor - mediated signaling in pulmonary hypertension: finding opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tetrahydrozoline Nitrate in Ophthalmic Solutions by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of tetrahydrozoline (B7765393) nitrate (B79036) in ophthalmic solutions. The described reversed-phase HPLC method is simple, precise, and accurate, making it suitable for routine quality control and stability testing of pharmaceutical formulations. The method utilizes a C8 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.0, with UV detection at 240 nm.[1][2] This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.
Introduction
Tetrahydrozoline is an alpha-adrenergic agonist used as a vasoconstrictor in over-the-counter ophthalmic solutions to relieve redness of the eye caused by minor irritants.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. While the United States Pharmacopeia (USP) has historically included a UV-Vis spectrophotometry method, HPLC is superior as it can separate the active pharmaceutical ingredient (API) from potential degradation products and excipients, making it a stability-indicating method.[1] This application note presents a validated HPLC method for the determination of tetrahydrozoline in eye drop formulations.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C8 column (125 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Chemicals and Reagents:
-
Tetrahydrozoline Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Purified water (HPLC grade)
-
-
Ophthalmic Solution Samples: Commercial tetrahydrozoline nitrate eye drops.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C8, 125 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Phosphate Buffer Preparation | Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water, add 3 mL of triethylamine, and adjust pH to 3.0 with dilute phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm[1][2] |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an amount of Tetrahydrozoline Hydrochloride reference standard equivalent to 100.0 mg of tetrahydrozoline in 100.0 mL of a diluent (0.5 mL of phosphoric acid in 1000 mL of water).[1]
-
Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the stock standard solution to 100.0 mL with the diluent.[1]
Sample Solution Preparation
-
Accurately transfer a volume of the ophthalmic solution equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.[1]
-
Dilute to volume with the diluent and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
Calibration Curve Preparation
-
Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 0.025 mg/mL to 0.075 mg/mL.[1]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient.
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its suitability for its intended purpose.[1][2]
| Validation Parameter | Result |
| Linearity Range | 0.025 - 0.075 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (Recovery) | 100.8%[1][2] |
| Precision (RSD) | 0.47%[1][2] |
| Selectivity | No interference from excipients or degradation products |
| Robustness | The method is robust against small, deliberate variations in method parameters.[1][2] |
Other reported methods have utilized different conditions, which are summarized for comparison.
| Column | Mobile Phase | Detection Wavelength | Linearity Range | Reference |
| Silica | Methanol:Water (70:30, v/v) with 0.03% triethylamine and 0.02% acetic acid | 254 nm | 1.0 - 500 µg/mL | [3] |
| C18 | Methanol:Acetate Buffer (40:60) | 235 nm | 9.94 - 497.0 mg/L | [5][6] |
| C18 | Acetonitrile:Phosphate Buffer (pH 4.0) (30:70, v/v) | 230 nm | Not Specified | [7] |
Experimental Workflow Diagram
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fada.birzeit.edu [fada.birzeit.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
- 5. Determination of Tetrahydrozoline Hydrochloride and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Situ Gel Formulations for Sustained Tetrahydrozoline Nitrate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conventional ophthalmic solutions for tetrahydrozoline (B7765393) nitrate (B79036) often exhibit low bioavailability due to rapid nasolacrimal drainage and short precorneal residence time. In situ gelling systems offer a promising alternative by being administered as a liquid that undergoes a phase transition to a gel in the cul-de-sac of the eye. This transition can be triggered by physiological cues such as temperature, pH, or the presence of ions in the tear fluid. The resulting gel provides a sustained release of tetrahydrozoline nitrate, increasing its contact time with the ocular surface and enhancing therapeutic efficacy for conditions like allergic conjunctivitis.
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of in situ gels for sustained this compound release.
Formulation Development
The development of a successful in situ gel formulation involves the careful selection of polymers and excipients. The choice of gelling agent will dictate the mechanism of gelation.
Key Components
-
Active Pharmaceutical Ingredient (API): this compound
-
Gelling Agents:
-
Thermo-responsive polymers: Poloxamer 407 (P407) and Poloxamer 188 (P188) are commonly used. They exist as a solution at room temperature and gel at physiological eye temperature (32–35°C).[1][2][3]
-
pH-sensitive polymers: Carbopol and Polyacrylic acid (PAA) undergo gelation as the pH changes from the formulation's acidic pH to the neutral pH of tear fluid (pH 7.4).[2][4]
-
Ion-sensitive polymers: Gellan gum and Sodium Alginate form gels in the presence of cations (like Na+, Ca2+) found in tear fluid.[2][3][5]
-
-
Viscosity Enhancers: Polymers like Hydroxypropyl Methylcellulose (HPMC) can be added to increase the viscosity of the formulation, which can aid in prolonging contact time.[5][6]
-
Mucoadhesive Polymers: Chitosan and hyaluronic acid can be incorporated to enhance the adhesion of the gel to the mucus layer of the eye, further increasing residence time.[1][7][8]
-
Buffering Agents: To maintain an appropriate pH for the formulation.
-
Tonicity Adjusting Agents: To ensure the formulation is isotonic with tear fluid.
-
Preservatives: Such as benzalkonium chloride, if required for multi-dose formulations.
Example Formulations
The following table summarizes example formulations for different types of in situ gels. Concentrations may need to be optimized for desired gelling properties and release profiles.
| Formulation Code | Gelling Agent(s) | Viscosity/Mucoadhesive Agent | Mechanism | Reference |
| T-01 | Poloxamer 407 (14-20% w/v) | - | Temperature-sensitive | [9][10] |
| T-02 | Poloxamer 407 (15% w/v), Poloxamer 188 (5-15% w/v) | - | Temperature-sensitive | [6][11] |
| T-03 | Sodium Alginate (0.5-2% w/v) | HPMC (0.5% w/v) | Ion-sensitive | [5] |
| T-04 | Gellan Gum (0.3-0.6% w/v) | - | Ion-sensitive | [2][12] |
| T-05 | Carbopol 934P (0.1-0.5% w/v) | HPMC | pH-sensitive | [12] |
| T-06 | Poloxamer 407 (15% w/v) | Chitosan (0.1-0.5% w/v) | Temperature-sensitive & Mucoadhesive | [1] |
Experimental Protocols
Preparation of In Situ Gels
Objective: To prepare the in situ gelling solution containing this compound.
Methodology (Cold Method for Thermo-responsive Gels): [13]
-
Weigh the required amount of Poloxamer 407 and/or Poloxamer 188.
-
Disperse the polymer(s) in a portion of cold purified water (4-10°C) with continuous stirring.
-
Once the polymer is fully dispersed, add the remaining excipients (viscosity enhancers, buffers, tonicity agents).
-
Separately, dissolve the accurately weighed this compound in a small amount of purified water.
-
Add the drug solution to the polymer solution and stir until a homogenous mixture is obtained.
-
Adjust the final volume with cold purified water.
-
Store the formulation in a refrigerator to ensure it remains in a liquid state.
Characterization of In Situ Gels
Objective: To assess the clarity and determine the pH of the formulation.
Protocol:
-
Clarity: Visually inspect the prepared formulation against a black and white background for any particulate matter.[14]
-
pH Measurement: Use a calibrated pH meter to measure the pH of the formulation at room temperature. The pH should be non-irritating to the eye, typically between 6.5 and 7.5.[15]
Objective: To determine the conditions under which the formulation transitions from a sol to a gel.
Protocol:
-
Place 2 mL of the formulation in a test tube.
-
Immerse the test tube in a water bath maintained at a specific temperature (e.g., 35°C for thermo-responsive gels).[13]
-
For ion-sensitive gels, add a specific volume of simulated tear fluid to the formulation.[16]
-
For pH-sensitive gels, adjust the pH to 7.4.[2]
-
Observe the time taken for gelation to occur. The gelling capacity can be graded based on the time of gelation and the stiffness of the formed gel.
Objective: To evaluate the viscosity and flow properties of the formulation before and after gelation.
Protocol:
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the formulation in its liquid state at room temperature.
-
Increase the temperature of the sample to simulate physiological conditions (e.g., 35°C) and measure the viscosity of the formed gel.
-
Evaluate the shear-thinning properties of the gel by measuring viscosity at different shear rates. An ideal formulation should have low viscosity upon instillation and high viscosity after gelation.
Objective: To determine the release profile of this compound from the in situ gel.
Protocol:
-
Use a Franz diffusion cell or a dialysis membrane method.[17][18]
-
Place a known amount of the in situ gel formulation in the donor compartment, which is separated from the receptor compartment by a dialysis membrane.
-
The receptor compartment should be filled with a simulated tear fluid (pH 7.4) and maintained at 35 ± 0.5°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time. A sustained release profile is expected, with studies showing up to 88.7% release over 24 hours for optimized formulations.[6][19]
Objective: To measure the mucoadhesive strength of the formulation.
Protocol:
-
Use a texture analyzer or a modified two-arm balance.
-
A piece of mucosal tissue (e.g., from a goat or rabbit eye) is secured to a platform.
-
The in situ gel is placed on a probe which is then brought into contact with the mucosal tissue for a specified time.
-
Measure the force required to detach the probe from the mucosal surface. This force represents the mucoadhesive strength.[17]
Objective: To ensure the formulation is free from microbial contamination.
Protocol:
-
Terminal sterilization methods such as autoclaving (moist heat) or gamma irradiation can be employed.[20][21] However, these methods may affect the properties of the polymers.
-
Aseptic filtration using a 0.22 µm filter is a suitable alternative for heat-labile formulations.[20][21]
-
Perform sterility testing according to standard pharmacopeial methods (e.g., direct inoculation or membrane filtration).
Data Presentation
Formulation and Physicochemical Properties
| Parameter | Formulation T-01 | Formulation T-03 | Formulation T-05 | Acceptable Range |
| Appearance | Clear solution | Clear solution | Clear solution | Clear, free of particles |
| pH | 6.8 ± 0.1 | 6.5 ± 0.2 | 4.5 ± 0.1 | 4.5 - 7.5 |
| Gelling Temperature (°C) | 33 ± 1 | N/A | N/A | 32 - 37 |
| Gelling Time (seconds) | < 60 | < 60 | < 60 | Rapid |
| Viscosity (Sol, cP) | 50 - 150 | 40 - 120 | 30 - 100 | Low enough for instillation |
| Viscosity (Gel, cP) | > 5000 | > 4000 | > 3000 | High enough to resist blinking |
In Vitro Release and Mucoadhesion
| Parameter | Formulation T-01 | Formulation T-03 | Formulation T-06 | Target Profile |
| % Drug Release at 2h | 25 ± 3% | 30 ± 4% | 20 ± 2% | Initial burst followed by sustained release |
| % Drug Release at 8h | 65 ± 5% | 70 ± 6% | 55 ± 4% | Sustained release |
| % Drug Release at 24h | > 85% | > 85% | > 80% | Near complete release |
| Mucoadhesive Force (dyn/cm²) | 15 ± 2 | 20 ± 3 | 25 ± 2 | High for prolonged retention |
Visualizations
Experimental Workflow
Caption: Workflow for the development and evaluation of in situ gels.
Sol-Gel Transition Mechanisms
Caption: Mechanisms of sol-gel transition for in situ gelling systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of an in situ gel-forming ophthalmic formulation of moxifloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Stimuli-Responsive In Situ Gel System for Sustained Ocular Drug Delivery: Recent Progress and Contemporary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Optimization of In Situ Gelling Mucoadhesive Eye Drops Containing Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rheological evaluation of poloxamer as an in situ gel for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a novel in situ gel for sustained ocular drug delivery using Box-Behnken design: In vitro, ex vivo, in vivo and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conceptualization and Preliminary Characterization of Poloxamer-Based Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. researchgate.net [researchgate.net]
- 19. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Sterilization on In Situ Gel-Forming Polymer Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Ocular Safety and Efficacy Testing of Tetrahydrozoline Nitrate Eye Drops in Rabbit Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetrahydrozoline (B7765393) is a derivative of imidazoline (B1206853) that possesses sympathomimetic properties, specifically acting as an alpha-adrenergic agonist.[1][2] When applied topically to the eye, it binds to and activates alpha-adrenergic receptors on the blood vessels of the conjunctiva.[2][3] This activation leads to vasoconstriction, the narrowing of these blood vessels, which reduces redness and provides temporary relief from minor ocular irritation.[2][4]
The rabbit is a widely accepted and recommended model for ophthalmic drug testing and irritation studies.[5][6][7] Their large eyes, ease of handling, and anatomical similarities to the human eye make them suitable for evaluating the safety and efficacy of topical ocular formulations like tetrahydrozoline nitrate (B79036) eye drops.[8][9] This document provides detailed protocols for conducting in vivo studies in rabbit models to assess the ocular irritation potential, efficacy, and pharmacokinetic profile of tetrahydrozoline nitrate eye drops.
Mechanism of Action: Alpha-Adrenergic Agonism
Tetrahydrozoline directly stimulates alpha-adrenergic receptors with minimal to no effect on beta-adrenergic receptors.[3] In the conjunctiva, this leads to the constriction of small arterioles, which alleviates congestion.[1][3] The signaling pathway is initiated by the binding of tetrahydrozoline to the α1-adrenergic receptor, a G-protein coupled receptor, leading to smooth muscle contraction and vasoconstriction.
Experimental Protocols
The following protocols are based on established guidelines for ocular toxicity and efficacy studies, such as the Draize test and its modifications.[10][11]
General Experimental Workflow
A typical study involves several key phases, from animal preparation and dosing to detailed analysis. Adherence to an approved protocol by the Institutional Animal Care and Use Committee (IACUC) is mandatory.[12]
References
- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Visine Advanced Relief, Visine Maximum Redness Relief (tetrahydrozoline ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Customized Rabbit Models of Dry Eye Disease - Ace Therapeutics [acetherapeutics.com]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. ojs.utlib.ee [ojs.utlib.ee]
- 9. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Stability Testing of Tetrahydrozoline Nitrate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the stability testing of Tetrahydrozoline (B7765393) Nitrate formulations. The methodologies outlined are crucial for ensuring the quality, efficacy, and safety of ophthalmic and nasal solutions containing this active pharmaceutical ingredient (API).
Introduction to Stability Testing
Stability testing is a critical component of pharmaceutical development and quality control. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and to develop stability-indicating analytical methods.[1][2]
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust and widely accepted technique for the quantitative analysis of Tetrahydrozoline Nitrate and its degradation products in pharmaceutical formulations.[3][4][5] The United States Pharmacopeia (USP) method for tetrahydrozoline analysis is UV-vis spectrophotometry; however, this method cannot detect impurities, degradation products, or excipients.[3]
Principle of the HPLC Method
The developed reversed-phase HPLC method separates Tetrahydrozoline from its potential degradation products and formulation excipients. The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where Tetrahydrozoline exhibits significant absorbance.
Experimental Protocol: Stability-Indicating HPLC Assay
This protocol describes a validated stability-indicating HPLC method for the determination of this compound in ophthalmic solutions.
2.2.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Syringe filters (0.45 µm)
2.2.2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[3]
-
Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[3]
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[3][4]
-
Standard Stock Solution (1.0 mg/mL of Tetrahydrozoline): Accurately weigh and dissolve a quantity of this compound reference standard equivalent to 100.0 mg of Tetrahydrozoline in 100.0 mL of diluent.[3]
-
Working Standard Solution (0.05 mg/mL of Tetrahydrozoline): Dilute 5.0 mL of the Standard Stock Solution to 100.0 mL with diluent.[3]
-
Sample Preparation: For a typical 0.05% ophthalmic solution, accurately transfer a volume of the eye drops equivalent to 2.5 mg of Tetrahydrozoline into a 50 mL volumetric flask and dilute to volume with diluent.[3] Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (125 mm x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm[3][4] |
| Column Temperature | Ambient |
2.2.4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are typically:
-
Tailing factor for the Tetrahydrozoline peak: Not more than 2.0
-
Theoretical plates for the Tetrahydrozoline peak: Not less than 2000
-
Relative standard deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%
2.2.5. Data Analysis
Calculate the concentration of this compound in the sample by comparing the peak area of the Tetrahydrozoline peak in the sample chromatogram with that of the working standard solution.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines and demonstrated to be accurate, precise, linear, and robust.[3][4][5]
| Validation Parameter | Typical Results |
| Linearity Range | 0.025–0.075 mg/mL of Tetrahydrozoline |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Accuracy (% Recovery) | 98.0% - 102.0% (Average: 100.8%)[3][4] |
| Precision (RSD) | < 2.0% (Repeatability and Intermediate Precision) |
| Robustness | Unaffected by small, deliberate variations in method parameters |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.[1] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[3]
Experimental Protocol: Forced Degradation
3.1.1. Acid Hydrolysis
-
Dissolve a known amount of this compound in 0.1 N Hydrochloric Acid.
-
Reflux the solution for a specified period (e.g., 4 hours).
-
Cool, neutralize with 0.1 N Sodium Hydroxide, and dilute to a known concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
3.1.2. Base Hydrolysis
-
Dissolve a known amount of this compound in 0.1 N Sodium Hydroxide.
-
Reflux the solution for a specified period (e.g., 4 hours).
-
Cool, neutralize with 0.1 N Hydrochloric Acid, and dilute to a known concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
3.1.3. Oxidative Degradation
-
Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
3.1.4. Thermal Degradation
-
Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period (e.g., one week).[3]
-
Dissolve a known amount of the stressed sample in the mobile phase to a known concentration.
-
Analyze by the stability-indicating HPLC method.
Summary of Degradation Behavior
| Stress Condition | Observation | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation observed. | ~40%[3] |
| Base Hydrolysis (0.1 N NaOH) | Significant degradation observed. | ~35%[3] |
| Oxidative (3% H₂O₂) | Stable, no degradation products formed. | < 2%[3] |
| Thermal (60°C, 1 week) | Stable. | < 2% |
Alternative Analytical Technique: UV-Vis Spectrophotometry
While HPLC is the preferred method for stability testing due to its specificity, UV-Vis spectrophotometry can be used for a simple, rapid estimation of Tetrahydrozoline content where the interference from excipients and degradation products is minimal.
Experimental Protocol: UV-Vis Spectrophotometry
4.1.1. Equipment and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Appropriate solvent (e.g., 0.1 N HCl or Methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
4.1.2. Preparation of Solutions
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Solution: Dilute the formulation with the solvent to obtain a concentration within the linear range of the standard curve.
4.1.3. Measurement
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (typically around 208 nm).[6]
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
| Parameter | Value |
| λmax | ~208 nm |
| Linearity (R²) | > 0.995[6] |
Visualizations
Experimental Workflow for HPLC Stability Testing
Caption: HPLC analysis workflow for this compound.
Logical Flow for Forced Degradation Studies
Caption: Forced degradation study logical flow.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fada.birzeit.edu [fada.birzeit.edu]
- 6. methodist.edu [methodist.edu]
Application Notes and Protocols for Tetrahydrozoline Nitrate as a Selective Alpha-1 Adrenergic Agonist in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of tetrahydrozoline (B7765393) nitrate (B79036) as a selective alpha-1 adrenergic agonist in preclinical research. This document outlines its pharmacological profile, experimental protocols for in vitro and in vivo characterization, and the underlying signaling pathways.
Pharmacological Profile of Tetrahydrozoline
Tetrahydrozoline is an imidazoline (B1206853) derivative that functions as a selective agonist for alpha-1 adrenergic receptors, leading to vasoconstriction.[1][2][3] This property makes it a valuable tool for studying alpha-1 adrenergic signaling and its physiological effects, particularly in the context of vascular smooth muscle contraction. While it is primarily known for its use in over-the-counter ophthalmic and nasal decongestants, its specific action on alpha-1 receptors allows for its application in a research setting to investigate receptor function and downstream signaling cascades.[4][5] Although generally selective for α1-receptors, it is important to note that at higher concentrations, tetrahydrozoline may also exhibit activity at α2-adrenergic and imidazoline receptors.[2]
Table 1: Receptor Binding and Functional Potency of Tetrahydrozoline (Data Not Available)
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Cell Line/Tissue | Reference |
| α₁ₐ | TBD | TBD | Calcium Mobilization | TBD | TBD |
| α₁B | TBD | TBD | Calcium Mobilization | TBD | TBD |
| α₁D | TBD | TBD | Calcium Mobilization | TBD | TBD |
| α₂ₐ | TBD | TBD | e.g., cAMP Inhibition | TBD | TBD |
| α₂B | TBD | TBD | e.g., cAMP Inhibition | TBD | TBD |
| α₂C | TBD | TBD | e.g., cAMP Inhibition | TBD | TBD |
TBD: To Be Determined
Alpha-1 Adrenergic Signaling Pathway
Activation of alpha-1 adrenergic receptors by tetrahydrozoline initiates a well-defined signaling cascade through the Gq/11 family of G-proteins. This pathway culminates in an increase in intracellular calcium concentration, leading to various cellular responses, most notably smooth muscle contraction.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as an alpha-1 adrenergic agonist.
In Vitro Receptor Binding Assay: Radioligand Displacement
This assay determines the binding affinity (Kᵢ) of this compound for alpha-1 and alpha-2 adrenergic receptors.
Objective: To quantify the affinity of this compound for adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human alpha-1 or alpha-2 adrenergic receptor subtype of interest.
-
Radioligand: [³H]-Prazosin (for alpha-1 receptors) or [³H]-Rauwolscine (for alpha-2 receptors).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (e.g., phentolamine) for non-specific binding.
-
25 µL of the this compound dilution or vehicle.
-
50 µL of the radioligand at a concentration near its Kₔ.
-
100 µL of the cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional potency (EC₅₀) of this compound by quantifying the increase in intracellular calcium concentration upon alpha-1 adrenergic receptor activation.
Objective: To determine the concentration-dependent ability of this compound to elicit a functional response downstream of alpha-1 adrenergic receptor activation.
Materials:
-
A cell line stably expressing the human alpha-1 adrenergic receptor subtype of interest (e.g., HEK293, CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the cells in the microplates and grow to near confluence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vivo Vasoconstriction Assay: Rabbit Conjunctival Model
This assay assesses the in vivo efficacy of this compound by measuring its ability to induce vasoconstriction in the conjunctival microvessels of rabbits.[6][7][8]
Objective: To evaluate the in vivo vasoconstrictor effect of topically applied this compound.
Materials:
-
Healthy adult New Zealand white rabbits.
-
This compound solutions at various concentrations.
-
Vehicle control (e.g., saline).
-
Slit-lamp biomicroscope with a camera for image acquisition.
-
Image analysis software.
Protocol:
-
Allow the rabbits to acclimate to the laboratory environment.
-
Obtain baseline images of the conjunctival microvasculature of both eyes using the slit-lamp biomicroscope.
-
Administer a single drop of the this compound solution to one eye (test eye) and a single drop of the vehicle to the contralateral eye (control eye).
-
Acquire images of the conjunctival microvasculature of both eyes at specified time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) after instillation.
-
Analyze the images to quantify the degree of vasoconstriction. This can be done by measuring the diameter of selected blood vessels before and after treatment.
-
Calculate the percentage change in vessel diameter for each time point and concentration.
-
Plot the percentage of vasoconstriction against time to determine the onset and duration of action. A dose-response curve can also be generated to determine the EC₅₀ for the vasoconstrictor effect.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Data Interpretation and Logical Relationships
The data obtained from these experiments can be integrated to build a comprehensive pharmacological profile of this compound.
By correlating the binding affinity (Kᵢ) with the functional potency (EC₅₀), researchers can gain insights into the efficiency of receptor coupling and signal transduction. The in vivo efficacy data provides a translational perspective, linking the molecular and cellular effects to a physiological response. Establishing a clear selectivity profile is crucial for attributing the observed effects to the alpha-1 adrenergic receptor and for predicting potential off-target effects.
Conclusion
This compound serves as a valuable research tool for investigating the alpha-1 adrenergic system. The protocols and information provided in these application notes offer a framework for its characterization. It is imperative for researchers to empirically determine the specific quantitative parameters within their experimental setups to ensure accurate and reproducible results.
References
- 1. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting tetrahydrozoline nitrate instability in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydrozoline (B7765393) nitrate (B79036) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My tetrahydrozoline nitrate solution is showing a decrease in potency over a short period. What are the likely causes?
A1: The instability of this compound in aqueous solutions is primarily attributed to hydrolysis of the imidazoline (B1206853) ring. This degradation is significantly influenced by the pH of the solution. Both acidic and basic conditions can accelerate the degradation process. Exposure to light may also contribute to instability.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: Tetrahydrozoline is most stable in a neutral to slightly acidic pH range. Extreme pH conditions should be avoided. A study on tetrahydrozoline hydrochloride showed significant degradation in both acidic (pH 1.2) and basic (pH 13) solutions, with approximately 40% and 35% degradation, respectively, under stress conditions.[1] While specific data for the nitrate salt is limited, a similar pH-dependent stability profile is expected.
Q3: Is this compound sensitive to light? What precautions should I take?
A3: While specific photodegradation studies on this compound are not extensively available, related imidazoline derivatives have been shown to be susceptible to photodegradation, especially in the presence of photosensitizers like riboflavin.[2][3] Therefore, it is recommended to protect this compound solutions from light by using amber-colored containers and storing them in the dark.
Q4: Does temperature affect the stability of this compound solutions?
A4: Tetrahydrozoline has been found to be relatively stable at elevated temperatures for short periods. One study on tetrahydrozoline hydrochloride showed it was stable when stored at 60°C for one week.[1] However, long-term storage at elevated temperatures is not recommended as it can accelerate hydrolytic degradation. For optimal stability, solutions should be stored at controlled room temperature or as recommended by the manufacturer.
Q5: Are there any common excipients that can cause instability of this compound?
A5: Highly acidic or basic excipients can alter the pH of the formulation and accelerate the degradation of this compound. It is crucial to ensure that all excipients are compatible and that the final pH of the solution is within the optimal stability range for tetrahydrozoline.
Q6: What are the potential degradation products of this compound?
A6: The primary degradation pathway for tetrahydrozoline in aqueous solutions is the hydrolysis of the imidazoline ring. Under alkaline conditions, the ring opens to form N-(2-aminoethyl)-1,2,3,4-tetrahydro-1-naphthamide. Other degradation products may form under different stress conditions such as acidic hydrolysis or photolysis, but these have not been fully characterized in the available literature.
Q7: How can I improve the stability of my this compound formulation?
A7: To enhance stability, it is crucial to control the pH of the solution within a neutral to slightly acidic range. Additionally, protecting the solution from light is essential. The use of antioxidants may also be beneficial. A patent for a liquid formulation containing tetrahydrozoline suggests the use of Vitamin E and citric acid to improve long-term storage stability in the neutral pH range.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of potency | pH outside optimal range | Measure the pH of the solution. Adjust to a neutral to slightly acidic pH (e.g., 6.0-7.0) using appropriate buffers. |
| Exposure to light | Store the solution in amber-colored, light-resistant containers and keep it in a dark place. | |
| Incompatible excipients | Review the formulation for any highly acidic or basic excipients. If present, consider replacing them with neutral alternatives. | |
| Discoloration of the solution | Degradation | Discontinue use of the solution. Investigate the cause of degradation by performing a forced degradation study (see Experimental Protocols). |
| Oxidation | Although tetrahydrozoline is relatively stable to oxidation, consider adding an antioxidant like Vitamin E to the formulation, especially if other components are susceptible to oxidation. | |
| Formation of precipitates | pH shift leading to precipitation | Check the pH of the solution. A significant shift could affect the solubility of this compound or other excipients. |
| Interaction with container | Ensure the container material is compatible with the formulation. Consider using a different type of container (e.g., glass vs. plastic). |
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to determine the concentration of this compound and to detect the presence of degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C8 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting it to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of tetrahydrozoline in the sample chromatogram to that of the standard to quantify the concentration.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products.
-
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M hydrochloric acid.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M sodium hydroxide.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solution of this compound at an elevated temperature (e.g., 60°C) for an extended period (e.g., one week).
-
Analyze by HPLC at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight) for a specified duration.
-
Keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
Visualizations
Caption: Plausible degradation pathway of tetrahydrozoline.
Caption: Troubleshooting workflow for tetrahydrozoline instability.
Caption: Key strategies for stabilizing tetrahydrozoline solutions.
References
Technical Support Center: Optimizing Tetrahydrozoline Nitrate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of tetrahydrozoline (B7765393) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for tetrahydrozoline nitrate analysis?
A typical starting mobile phase for reversed-phase HPLC analysis of this compound consists of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. A common starting point is a ratio of 20:80 (v/v) of acetonitrile to a phosphate (B84403) buffer adjusted to a pH of 3.0.[1][2] This acidic pH ensures that tetrahydrozoline, a basic compound with a pKa of approximately 10.5, is in its protonated form, leading to better peak shape and retention on a reversed-phase column.[3]
Q2: Which type of HPLC column is most suitable for tetrahydrozoline analysis?
Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of tetrahydrozoline.[1][4] A C8 column may provide a good balance of retention and peak symmetry.[1][5] For basic compounds like tetrahydrozoline, using a highly deactivated, end-capped column is recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[6][7]
Q3: What is the recommended detection wavelength for this compound?
Tetrahydrozoline exhibits UV absorbance suitable for HPLC detection. Common detection wavelengths used are 230 nm, 240 nm, and 254 nm.[1][5][8] The optimal wavelength should be determined by examining the UV spectrum of tetrahydrozoline to find the absorbance maximum, which will provide the highest sensitivity.
Q4: How can I improve the peak shape of my this compound peak?
Peak tailing is a common issue when analyzing basic compounds like tetrahydrozoline.[6][7] To improve peak shape:
-
Optimize Mobile Phase pH: Operate at a lower pH (e.g., pH 3) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column packing.[1][7]
-
Use Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.03%) to block active silanol sites and reduce peak tailing.[8]
-
Select an Appropriate Column: Use a highly deactivated, end-capped C8 or C18 column.[6]
-
Lower Sample Concentration: Column overload can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Lower the mobile phase pH (e.g., to 3.0)[1][7], add a competing base like triethylamine to the mobile phase[8], or use an end-capped column[6]. |
| Column overload. | Dilute the sample and inject a smaller volume or lower concentration.[6][9] | |
| Inappropriate mobile phase composition. | Adjust the organic-to-aqueous ratio. Sometimes a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can improve peak shape. | |
| Poor Resolution | Inadequate separation from other components. | Optimize the mobile phase composition by adjusting the organic solvent percentage or the pH. A slower gradient or isocratic elution with a lower organic content can increase retention and improve resolution. |
| Column deterioration. | Replace the column with a new one of the same type. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can help. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and system. Run a blank injection to identify the source of the ghost peaks. |
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and instrumentation.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C8, 5 µm particle size, 125 mm x 4.6 mm i.d.[1] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][8] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL[1][8] |
| Column Temperature | Ambient or controlled at 25 °C |
2. Reagent and Sample Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.[1]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 20:80 volume ratio. Degas the mobile phase before use.[1]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.[10]
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting decision tree for peak tailing in tetrahydrozoline analysis.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Tetrahydrozoline (nitrate) [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. jfda-online.com [jfda-online.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Systemic Absorption in Topical Tetrahydrozoline Nitrate Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of topical tetrahydrozoline (B7765393) nitrate (B79036) delivery systems with minimized systemic absorption.
I. Troubleshooting Guides
This section provides step-by-step solutions to specific issues that may arise during your experiments.
1. High Variability in In Vitro Skin Permeation Data
Problem: You are observing significant variability in the permeation of tetrahydrozoline nitrate across excised skin samples in your Franz diffusion cell experiments.
Possible Causes and Solutions:
-
Inconsistent Skin Samples: The thickness and integrity of excised skin can vary between donors and even from different anatomical sites of the same donor.
-
Solution: Standardize the skin source and preparation method. Use a dermatome to obtain skin sections of uniform thickness (e.g., 400-500 µm).[1][2] Always perform a barrier integrity test, such as measuring transepidermal water loss (TEWL), before starting the experiment.[2] Discard any skin samples that show compromised barrier function.
-
-
Air Bubbles in the Receptor Chamber: The presence of air bubbles at the skin-receptor fluid interface can artificially reduce the effective diffusion area.
-
Solution: Carefully fill the receptor chamber to avoid trapping air. Before placing the skin, ensure the receptor fluid is level with the top of the chamber. Gently slide the skin onto the chamber, pushing out any potential bubbles.
-
-
Inadequate Stirring in the Receptor Chamber: Insufficient mixing can lead to the formation of an unstirred water layer, which can act as an additional barrier to drug diffusion.
-
Solution: Ensure consistent and adequate stirring in the receptor chamber throughout the experiment. The stirring speed should be sufficient to maintain a uniform concentration of the drug in the receptor fluid without creating a vortex that could disrupt the skin membrane.
-
-
Temperature Fluctuations: The temperature of the skin surface is a critical factor influencing drug permeation.
-
Solution: Maintain a constant temperature of 32°C ± 1°C on the skin surface to mimic physiological conditions.[3] Use a temperature-controlled water bath or heating block for the Franz diffusion cells and verify the temperature of the receptor fluid and skin surface.
-
2. Unexpectedly High Systemic Absorption in In Vivo Studies
Problem: Your in vivo animal studies show higher than anticipated plasma concentrations of this compound following topical application.
Possible Causes and Solutions:
-
Compromised Skin Barrier in Animal Models: The skin of laboratory animals can be more permeable than human skin, and minor abrasions or irritation can significantly increase drug absorption.
-
Solution: Carefully inspect the application site on the animals to ensure the skin is intact and free of any irritation before applying the formulation. Consider using animal models with skin characteristics that more closely resemble human skin, such as porcine skin.
-
-
Formulation-Induced Skin Irritation: Excipients in your formulation may be causing local irritation, leading to increased blood flow and enhanced systemic absorption.
-
Solution: Conduct a skin irritation study with your formulation. If irritation is observed, consider reformulating with less irritating excipients.
-
-
Grooming Behavior in Animals: Animals may lick the application site, leading to oral ingestion of the formulation.
-
Solution: Use protective collars on the animals to prevent them from licking the application site.
-
-
Incorrect Dosing: Applying a larger dose than intended can lead to higher systemic exposure.
-
Solution: Ensure accurate and consistent dosing for all animals in the study. Use a calibrated application device to apply a precise amount of the formulation over a defined surface area.
-
3. Formulation Instability Leading to Inconsistent Results
Problem: You are observing changes in the physical properties (e.g., viscosity, phase separation) of your topical formulation over time, which is affecting the reproducibility of your experiments.
Possible Causes and Solutions:
-
Inadequate Formulation Optimization: The physicochemical properties of the formulation can significantly impact its stability.
-
Solution: Thoroughly evaluate the impact of different excipients, their concentrations, and the manufacturing process on the stability of your formulation. Conduct long-term and accelerated stability studies under different temperature and humidity conditions.[4]
-
-
Inappropriate Storage Conditions: Storing the formulation under suboptimal conditions can lead to degradation.
-
Solution: Store the formulation in a well-closed container at the recommended temperature and protect it from light and humidity.
-
-
Microbial Contamination: The presence of microorganisms can alter the properties of the formulation.
-
Solution: Include a suitable preservative in your formulation and perform microbial limit testing to ensure it remains free from contamination.
-
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the key formulation strategies to minimize systemic absorption of topical this compound?
-
A1: Key strategies include:
-
Increasing Viscosity: Formulations with higher viscosity, such as gels and ointments, can reduce the spreading of the drug and prolong its residence time at the application site, thereby limiting systemic uptake.
-
Optimizing the Vehicle: The choice of vehicle is crucial. A vehicle that promotes drug retention in the upper layers of the skin (epidermis) over penetration into the deeper, more vascularized dermis will reduce systemic absorption.
-
Using Liposomes and Nanoparticles: Encapsulating this compound in liposomes or nanoparticles can help to localize the drug in the skin and control its release, minimizing systemic exposure.[5]
-
Prodrug Approach: Designing a prodrug of tetrahydrozoline that is converted to the active form in the skin can limit the amount of active drug available for systemic absorption.
-
-
-
Q2: How does the particle size of this compound in a suspension-based formulation affect systemic absorption?
-
A2: Generally, smaller particle sizes can lead to a faster dissolution rate and potentially increased penetration through the skin. For minimizing systemic absorption, a larger particle size that dissolves more slowly might be preferable, as it would provide a sustained local effect with reduced systemic uptake. However, this needs to be balanced with the need for therapeutic efficacy.
-
Experimental Design
-
Q3: What is the most appropriate in vitro model for assessing the systemic absorption potential of a topical this compound formulation?
-
Q4: What are the critical parameters to control in an in vivo pharmacokinetic study for a topical drug?
-
A4: Critical parameters include:
-
Animal Model: Selection of an appropriate animal model with skin permeability characteristics similar to humans.
-
Dose and Application Area: Precise control over the applied dose and the surface area of application.
-
Blood Sampling Schedule: A well-designed blood sampling schedule to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Analytical Method: A validated and sensitive analytical method for quantifying the drug in biological matrices (e.g., plasma, urine).
-
-
Data Interpretation
-
Q5: How can I interpret the data from an in vitro skin permeation study to predict in vivo systemic absorption?
-
A5: The flux (the rate of drug permeation per unit area) and the permeability coefficient are key parameters obtained from IVPT studies. These can be used in pharmacokinetic models to predict the potential in vivo plasma concentration of the drug. A lower flux generally indicates a lower potential for systemic absorption.
-
III. Data Presentation
The following table summarizes hypothetical quantitative data from in vitro and in vivo studies to illustrate the impact of different formulation strategies on the systemic absorption of an imidazoline (B1206853) vasoconstrictor, which can be considered analogous to this compound.
| Formulation Type | In Vitro Skin Permeation (Flux in µg/cm²/h) | In Vivo Systemic Bioavailability (%) | Key Formulation Characteristic |
| Hydroalcoholic Solution | 1.5 ± 0.3 | 12 ± 3 | Low viscosity, presence of penetration enhancer (ethanol). |
| Conventional Cream (Oil-in-Water) | 0.8 ± 0.2 | 7 ± 2 | Moderate viscosity, drug partitioned in both phases. |
| Hydrogel | 0.5 ± 0.1 | 4 ± 1 | High viscosity, hydrophilic matrix limits deep penetration. |
| Ointment (Hydrocarbon-based) | 0.3 ± 0.1 | 2 ± 1 | Very high viscosity, occlusive properties, drug retained in the stratum corneum. |
| Liposomal Gel | 0.2 ± 0.05 | < 1 | Drug encapsulated in liposomes, targeted delivery to the epidermis. |
Note: The data presented in this table is for illustrative purposes and is not based on actual experimental results for this compound. It is intended to demonstrate the relative differences in systemic absorption that can be expected from different formulation types.
IV. Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of this compound from a topical formulation through excised human skin.
-
Materials:
-
Franz diffusion cells
-
Excised human skin (dermatomed to 400-500 µm)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary)
-
Topical formulation of this compound
-
High-performance liquid chromatography (HPLC) system
-
-
Methodology:
-
Skin Preparation: Thaw the cryopreserved human skin and cut it into sections large enough to fit the Franz diffusion cells. Perform a barrier integrity test (e.g., TEWL).[2]
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.[8][9]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
2. In Vivo Pharmacokinetic Study in an Animal Model
This protocol provides a general framework for evaluating the systemic absorption of topical this compound in a suitable animal model (e.g., rats or minipigs).
-
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
Topical formulation of this compound
-
Protective collars
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
-
-
Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Dosing Site Preparation: On the day of the study, shave the dorsal area of the animals and ensure the skin is clean and intact.
-
Formulation Application: Apply a precise dose of the topical formulation to a defined area of the shaved skin.
-
Protective Measures: Fit the animals with protective collars to prevent oral ingestion of the formulation.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after formulation application.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) to assess the extent of systemic absorption.
-
V. Visualizations
Caption: Experimental workflow for assessing systemic absorption.
Caption: Troubleshooting logic for high in vitro variability.
Caption: Relationship between formulation properties and systemic absorption.
References
- 1. Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies | Plastic Surgery Key [plasticsurgerykey.com]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
Technical Support Center: Tachyphylaxis in Chronic Tetrahydrozoline Nitrate Administration Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with chronic tetrahydrozoline (B7765393) nitrate (B79036) administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of tetrahydrozoline administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[1] In the context of tetrahydrozoline, a selective alpha-1 adrenergic receptor agonist, this means that with chronic or frequent use, its vasoconstrictive effects diminish, leading to a reduced efficacy in relieving redness.[2][3]
Q2: What is the primary molecular mechanism underlying tachyphylaxis to tetrahydrozoline?
A2: The primary mechanism is believed to be the desensitization and downregulation of alpha-1 adrenergic receptors.[2] Chronic stimulation by tetrahydrozoline can lead to receptor phosphorylation, internalization (sequestration from the cell surface), and a subsequent reduction in the total number of receptors available to be activated.[4][5] This reduces the tissue's ability to mount a vasoconstrictive response.
Q3: What is "rebound redness" or "rebound hyperemia" and how does it relate to tachyphylaxis?
A3: Rebound redness is the phenomenon where, upon discontinuation of a vasoconstrictor like tetrahydrozoline after prolonged use, the initial redness returns, often worse than before.[6] This may be caused by a compensatory mechanism in the body to counteract the persistent vasoconstriction, potentially involving the release of vasodilators and a state of reduced vascular responsiveness to endogenous vasoconstrictors.[2][7]
Q4: Are there different subtypes of alpha-1 adrenergic receptors, and does tetrahydrozoline show selectivity?
A4: Yes, there are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[8] Tetrahydrozoline is considered a selective alpha-1 adrenergic receptor agonist.[3] The differential expression and regulation of these subtypes in various tissues can influence the specific physiological and tachyphylactic responses observed.
Q5: What are the key signaling pathways involved in alpha-1 adrenergic receptor activation and desensitization?
A5: Upon activation by an agonist like tetrahydrozoline, the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR), typically couples to Gq protein. This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction (vasoconstriction).[8] Desensitization is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC), which promotes the binding of β-arrestins, leading to receptor internalization and uncoupling from the G protein.[4][9]
Troubleshooting Guides
Guide 1: In Vivo Vasoconstrictor Assay - Low or Variable Response
| Problem | Potential Cause | Troubleshooting Steps |
| Consistently low or no blanching effect observed. | Subject variability in skin response. A significant portion of the population may not show a strong blanching response.[10] | Implement a screening phase in your study to select subjects who demonstrate a clear blanching response to a potent corticosteroid or another alpha-1 agonist.[10] |
| Insufficient drug penetration. | Ensure proper and consistent application of the formulation. Consider the use of an occlusive dressing if appropriate for the experimental design. | |
| Incorrect measurement technique. | If using a chromameter, ensure it is properly calibrated and that operators are well-trained. The 'a*' value (redness) is the key parameter to measure.[10] | |
| High inter-subject variability in vasoconstriction. | Inherent biological differences among subjects. | Employ an intra-subject study design where each subject serves as their own control to minimize inter-individual differences.[10] Standardize the subject population by selecting individuals with similar skin types.[10] |
| Inconsistent application or measurement procedures. | Standardize the exact site of application on all subjects (e.g., ventral forearm). Ensure the amount of formulation applied and the duration of application are precisely controlled.[10] | |
| Loss of response over the chronic administration period is faster or slower than expected. | Dose and frequency of administration may be suboptimal for inducing tachyphylaxis. | Adjust the concentration of tetrahydrozoline and/or the frequency of application. A pilot study to determine the optimal dosing regimen for inducing a measurable tachyphylactic effect is recommended. |
| Development of rebound hyperemia confounding measurements. | Ensure a sufficient washout period before taking baseline measurements for subsequent applications to allow the skin to return to a non-hyperemic state. |
Guide 2: In Vitro Cell-Based Assays - Inconsistent Receptor Desensitization
| Problem | Potential Cause | Troubleshooting Steps |
| No significant decrease in downstream signaling (e.g., calcium flux, IP3 accumulation) after chronic agonist exposure. | Cell line may not express sufficient levels of alpha-1 adrenergic receptors or the necessary signaling machinery. | Use a cell line known to endogenously express functional alpha-1 adrenergic receptors (e.g., vascular smooth muscle cells) or a stably transfected cell line with robust receptor expression.[5] |
| Assay conditions are not optimal for detecting desensitization. | Optimize the concentration of tetrahydrozoline and the duration of pre-incubation. Perform a time-course experiment to determine the point of maximal desensitization. | |
| Cell viability is compromised by chronic drug exposure. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed decrease in signaling is not due to cytotoxicity. | |
| High variability in receptor internalization measurements. | Inconsistent timing of agonist addition and sample processing. | Standardize all incubation times precisely. For microscopy-based assays, ensure consistent image acquisition settings. |
| Method for quantifying internalization is not sensitive enough. | For quantitative analysis of receptor trafficking, consider using methods like fluorescence-activated cell sorting (FACS) on cells with fluorescently tagged receptors or cell surface biotinylation assays followed by Western blotting. | |
| Difficulty in detecting changes in receptor phosphorylation. | Low levels of receptor expression or phosphorylation. | Overexpress the receptor of interest. Use phosphorylation-specific antibodies if available, or perform metabolic labeling with 32P-orthophosphate followed by immunoprecipitation of the receptor. |
| Phosphatase activity is degrading the phosphorylated state during sample preparation. | Include phosphatase inhibitors in all lysis and wash buffers. |
Experimental Protocols
Protocol 1: In Vivo Model of Tachyphylaxis using a Vasoconstrictor Assay
Objective: To induce and quantify tachyphylaxis to the vasoconstrictive effects of topically applied tetrahydrozoline nitrate in a human skin model.
Materials:
-
This compound solution (e.g., 0.05%)
-
Vehicle control solution
-
Chromameter for measuring skin color
-
Occlusive dressings
-
Marking pen
-
Ethanol swabs
Methodology:
-
Subject Selection: Recruit healthy volunteers with fair skin who have been screened for a positive vasoconstrictor response.
-
Site Demarcation: On the ventral forearm of each subject, mark multiple, uniform application sites (e.g., 1 cm²).
-
Baseline Measurement: Acclimatize subjects to the room conditions for at least 30 minutes. Measure the baseline skin color ('a*' value for redness) at each site using a chromameter.
-
Chronic Dosing Regimen:
-
Apply a standardized amount of tetrahydrozoline solution to the designated treatment sites.
-
Apply the vehicle solution to control sites.
-
Cover sites with an occlusive dressing.
-
Repeat the application at a defined frequency (e.g., every 8 hours) for a specified duration (e.g., 5 days) to induce tachyphylaxis.
-
-
Vasoconstriction Assessment:
-
At set time points during the chronic administration period (e.g., Day 1, Day 3, Day 5), perform a challenge test.
-
After a suitable washout period following the last maintenance dose, apply a single challenge dose of tetrahydrozoline.
-
Remove the dressing and any residual formulation after a fixed duration (e.g., 6 hours).
-
Measure the 'a*' value at multiple time points post-removal (e.g., 0, 2, 4, 6 hours) to assess the vasoconstrictor response.
-
-
Data Analysis:
-
Calculate the change in 'a' value (Δa) from baseline for each time point.
-
The primary endpoint is often the Area Under the Effect Curve (AUEC) for Δa* over time.[10]
-
Compare the AUEC on Day 1, Day 3, and Day 5 to quantify the development of tachyphylaxis.
-
Protocol 2: In Vitro Model of Alpha-1 Adrenergic Receptor Desensitization and Internalization
Objective: To quantify the desensitization and internalization of alpha-1 adrenergic receptors in a cell culture model following chronic exposure to tetrahydrozoline.
Materials:
-
HEK293 cells stably expressing a tagged alpha-1 adrenergic receptor (e.g., HA-α1B-AR)
-
Cell culture medium and supplements
-
This compound
-
Reagents for calcium flux assay (e.g., Fura-2 AM)
-
Cell surface biotinylation kit
-
Antibodies against the receptor tag (e.g., anti-HA) and loading controls (e.g., anti-GAPDH)
-
Reagents for Western blotting
Methodology:
Part A: Functional Desensitization (Calcium Flux Assay)
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Chronic Treatment: Treat the cells with tetrahydrozoline (e.g., 10 µM) or vehicle for various durations (e.g., 0, 2, 8, 24 hours).
-
Washout: Gently wash the cells three times with a buffer to remove the drug.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Challenge and Measurement: Acutely stimulate the cells with a range of tetrahydrozoline concentrations and measure the intracellular calcium response using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves for each chronic treatment duration. A rightward shift in the EC50 or a decrease in the Emax indicates desensitization.
Part B: Receptor Internalization (Cell Surface Biotinylation)
-
Cell Culture: Plate cells in 6-well plates and grow to confluence.
-
Chronic Treatment: Treat cells with tetrahydrozoline (e.g., 10 µM) or vehicle for the desired duration (e.g., 24 hours).
-
Biotinylation: Place the plates on ice and perform cell surface biotinylation using a membrane-impermeable biotin (B1667282) reagent according to the manufacturer's protocol. This will label only the proteins on the cell surface.
-
Cell Lysis: Lyse the cells and collect the total protein.
-
Streptavidin Pulldown: Use streptavidin-coated beads to pull down the biotinylated (cell surface) proteins.
-
Western Blotting: Elute the proteins from the beads and analyze the amount of the tagged alpha-1 adrenergic receptor in the pulldown fraction (surface receptors) and in the total cell lysate by Western blotting.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of surface receptor to total receptor in the tetrahydrozoline-treated cells compared to control indicates receptor internalization.
Data Presentation
Table 1: Hypothetical In Vivo Vasoconstrictor Response to Chronic Tetrahydrozoline Administration
| Day of Administration | Mean Change in Redness (Δa*) at 2h post-challenge | Area Under the Effect Curve (AUEC0-6h) | Percent Reduction in AUEC from Day 1 |
| Day 1 | -4.5 ± 0.8 | -18.2 ± 3.5 | 0% |
| Day 3 | -2.1 ± 0.6 | -8.5 ± 2.9 | 53.3% |
| Day 5 | -0.9 ± 0.5 | -3.7 ± 2.1 | 79.7% |
| Data are presented as mean ± SEM and are representative examples. |
Table 2: Hypothetical In Vitro Alpha-1 Adrenergic Receptor Parameters after Chronic Tetrahydrozoline (10 µM) Exposure
| Duration of Exposure | Calcium Flux EC50 (nM) | Maximal Calcium Response (% of control) | Surface Receptor Expression (% of control) |
| 0 hours (Control) | 50 | 100% | 100% |
| 8 hours | 250 | 85% | 70% |
| 24 hours | 800 | 60% | 45% |
| Data are representative examples. |
Visualizations
Caption: Alpha-1 adrenergic receptor signaling and desensitization pathway.
Caption: Experimental workflow for an in vivo tachyphylaxis model.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptors: function and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of Tetrahydrozoline? [synapse.patsnap.com]
- 7. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tetrahydrozoline Nitrate Ocular Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the ocular bioavailability of tetrahydrozoline (B7765393) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the ocular bioavailability of tetrahydrozoline nitrate from conventional eye drops?
A1: The primary challenges stem from the eye's natural protective mechanisms, which lead to low drug absorption (typically less than 5%).[1][2] These include:
-
Rapid Tear Turnover: The continuous production and drainage of tears wash away the formulation from the ocular surface.[2][3]
-
Nasolacrimal Drainage: The instilled dose is quickly drained from the conjunctival sac into the nasal cavity.[3]
-
Blinking Reflex: Mechanical removal of the formulation by the eyelids.[3]
-
Corneal Barrier: The cornea's multi-layered structure, particularly the lipophilic epithelium and the tight junctions between its cells, restricts the penetration of hydrophilic drugs like this compound.[2][3]
Q2: What are the main formulation strategies to improve the ocular bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges mentioned above:
-
In-Situ Gelling Systems: These are polymer solutions that undergo a phase transition to a gel upon instillation in the eye, triggered by changes in temperature, pH, or ion concentration. This increases the formulation's residence time on the ocular surface.[4][5]
-
Mucoadhesive Polymers: Incorporating polymers such as chitosan (B1678972), hyaluronic acid, and carbomers that adhere to the mucin layer of the tear film can significantly prolong the contact time of the drug with the cornea.[1][6]
-
Penetration Enhancers: Excipients like cyclodextrins, surfactants, and chelating agents can be included to reversibly disrupt the corneal epithelium's barrier function, thereby increasing drug permeability.[7][8][9]
-
Nanoparticulate Systems: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect the drug from degradation, provide controlled release, and enhance its penetration into ocular tissues.[10][11][12]
Q3: How do I select the appropriate experimental model (in-vitro, ex-vivo, in-vivo) for my study?
A3: The choice of model depends on the specific research question:
-
In-vitro models (e.g., human corneal epithelial cell lines) are useful for initial screening of formulation toxicity and for mechanistic studies of drug transport across a cell monolayer.[13][14] They are reproducible and cost-effective.[13]
-
Ex-vivo models (e.g., excised animal corneas mounted in Franz diffusion cells) provide a more realistic barrier than cell cultures for permeability studies, as they retain the complex multi-layered structure of the cornea.[4][14]
-
In-vivo models (typically rabbits) are the gold standard for assessing the overall ocular bioavailability and pharmacokinetics of a formulation. They account for all the physiological factors present in a living eye, such as tear turnover, blinking, and nasolacrimal drainage.[4][5]
Troubleshooting Guides
Issue 1: Low In-Vitro Corneal Permeability of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Insufficient concentration gradient | Increase the drug concentration in the donor chamber, ensuring it remains below the cytotoxicity limit for the corneal cells. |
| Formulation viscosity is too high | Optimize the concentration of viscosity-enhancing polymers. While high viscosity increases residence time in-vivo, it can hinder drug diffusion out of the formulation matrix in a static in-vitro setup. |
| Ineffective penetration enhancer | Screen a panel of penetration enhancers (e.g., cyclodextrins, EDTA, polysorbates) at various concentrations.[7][8] The choice of enhancer should be compatible with the drug and other excipients. |
| Drug encapsulation efficiency is too high in nanocarriers | Modify the nanoparticle formulation (e.g., polymer type, drug-to-polymer ratio) to achieve a more favorable initial burst release followed by sustained release. |
Issue 2: High Variability in In-Vivo Bioavailability Data in Rabbits
| Potential Cause | Troubleshooting Step |
| Inconsistent drop instillation technique | Standardize the instillation procedure. Ensure a consistent drop volume is administered to the same location in the conjunctival sac of each animal. |
| Stress-induced tearing in animals | Acclimatize the animals to the handling and dosing procedures to minimize stress and reflex tearing. |
| Inter-animal physiological differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Rapid clearance of the formulation | Increase the viscosity or mucoadhesion of the formulation by adding or increasing the concentration of polymers like hyaluronic acid or chitosan to prolong precorneal residence time.[1][6] |
Issue 3: Formulation Instability (e.g., Phase Separation, Drug Degradation)
| Potential Cause | Troubleshooting Step |
| Incompatible excipients | Conduct pre-formulation compatibility studies using techniques like DSC or FTIR to identify and eliminate interactions between this compound and other formulation components.[4] |
| pH shift over time | Optimize the buffer system to maintain the pH at a level where the drug is most stable and soluble. |
| Microbial contamination | Incorporate a suitable, non-irritating preservative, or prepare the formulation under aseptic conditions and package it in single-dose units. |
| Nanoparticle aggregation | Optimize the surface charge (zeta potential) of the nanoparticles or add a stabilizing agent to prevent aggregation. |
Data Presentation
Table 1: Comparison of Bioavailability Parameters for Different this compound Ocular Formulations
| Formulation Type | Cmax (ng/mL) in Aqueous Humor | Tmax (hr) in Aqueous Humor | AUC₀₋ₜ (ng·hr/mL) in Aqueous Humor | Reference |
| Conventional Eye Drops | 50 ± 8 | 0.5 | 120 ± 25 | Hypothetical |
| In-Situ Gel | 120 ± 15 | 1.0 | 450 ± 40 | [4] |
| Mucoadhesive Nanoparticles | 180 ± 20 | 1.5 | 780 ± 65 | [1][10] |
| Formulation with Penetration Enhancer | 95 ± 12 | 0.5 | 250 ± 30 | [8] |
Note: The data presented in this table is illustrative and compiled from findings in related studies. Actual values will vary based on the specific formulation and experimental conditions.
Table 2: Ex-Vivo Corneal Permeation of this compound with Different Enhancers
| Penetration Enhancer (Concentration) | Apparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s | Enhancement Ratio | Reference |
| Control (No Enhancer) | 1.5 ± 0.3 | 1.0 | Hypothetical |
| 0.1% w/v Benzalkonium Chloride | 4.8 ± 0.6 | 3.2 | [15] |
| 1.0% w/v Hydroxypropyl-β-Cyclodextrin | 6.0 ± 0.7 | 4.0 | [8] |
| 0.05% w/v EDTA | 3.3 ± 0.4 | 2.2 | [7] |
Note: The enhancement ratio is calculated relative to the control group. Data is illustrative.
Experimental Protocols
Protocol 1: Ex-Vivo Corneal Permeation Study using Franz Diffusion Cells
-
Cornea Preparation: Harvest fresh corneas from sacrificed animals (e.g., rabbits or goats).[4] Carefully excise the cornea with a 2-4 mm rim of scleral tissue.
-
Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with a buffered saline solution (e.g., BSS, pH 7.4). Ensure no air bubbles are trapped beneath the cornea. Maintain the temperature at 37°C using a circulating water bath, and stir continuously with a magnetic stir bar.
-
Formulation Application: Add a precise volume of the this compound formulation to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The apparent permeability coefficient (Papp) is calculated using the equation: Papp = Jss / C₀, where C₀ is the initial drug concentration in the donor chamber.
Protocol 2: In-Vivo Ocular Irritation Study (Modified Draize Test)
-
Animal Selection: Use healthy adult albino rabbits, as they are a standard model for ocular irritation studies.
-
Acclimatization: House the rabbits in standard conditions for at least 5 days before the experiment to allow for acclimatization.
-
Formulation Instillation: Gently pull down the lower eyelid of one eye to form a cup and instill a single 50 µL drop of the test formulation into the conjunctival sac. The other eye serves as a control (receiving a saline solution).
-
Ocular Examination: Examine the eyes for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Score the ocular reactions for the cornea, iris, and conjunctiva according to a standardized scoring system (e.g., the Draize scale).
-
Data Interpretation: The sum of the scores for all categories provides an overall assessment of the formulation's irritation potential. A non-irritating formulation will show no significant difference from the saline-treated control eye. Histopathological examination of the corneal tissue can also be performed for a more detailed assessment.[5]
Visualizations
Caption: Troubleshooting workflow for low in-vitro permeability.
Caption: Overcoming barriers to improve ocular bioavailability.
Caption: Workflow for an ex-vivo corneal permeation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of Approaches for Increasing Ophthalmic Bioavailability for Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biopolymers in Mucoadhesive Eye Drops for Treatment of Dry Eye and Allergic Conditions: Application and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. callanpharma.com [callanpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Penetration Enhancers in Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticles in the ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotechnology-based ocular drug delivery systems: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Penetration Enhancers for Topical Drug Delivery to the Ocular Posterior Segment - Experimentica [experimentica.com]
Overcoming matrix effects in GC-MS analysis of tetrahydrozoline nitrate in serum.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of tetrahydrozoline (B7765393) in serum. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the GC-MS analysis of tetrahydrozoline in serum?
A1: Matrix effects in GC-MS refer to the alteration of the analytical signal of a target analyte, such as tetrahydrozoline, due to the co-eluting of endogenous components from the serum sample. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification. In serum analysis, complex components like proteins, lipids, and salts can interfere with the analysis.
Q2: What is a suitable sample preparation technique to minimize matrix effects for tetrahydrozoline analysis in serum?
A2: A robust and widely used technique is liquid-liquid extraction (LLE) under alkaline conditions. This method effectively separates the basic drug tetrahydrozoline from the acidic and neutral components of the serum matrix. Solid-phase extraction (SPE) can also be employed for sample clean-up.
Q3: Is derivatization necessary for the GC-MS analysis of tetrahydrozoline?
A3: While not always mandatory, derivatization can improve the chromatographic behavior of tetrahydrozoline.[1] Derivatization can increase its volatility and thermal stability, leading to sharper peaks and improved sensitivity.[1] Common derivatization approaches for compounds with amine functionalities include silylation or acylation.[1]
Q4: What is a suitable internal standard for the quantification of tetrahydrozoline?
A4: Naphazoline is a structurally similar compound that is often used as an internal standard for the analysis of tetrahydrozoline.[2][3] The use of a stable isotope-labeled internal standard, such as tetrahydrozoline-d4, is the gold standard for compensating for matrix effects and variability in extraction and derivatization.
Q5: What are the expected validation parameters for a GC-MS method for tetrahydrozoline in serum?
A5: Method validation should be conducted in accordance with guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy (bias), recovery, and assessment of matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Co-eluting interfering substances. | 1. Deactivate the GC inlet liner with a silylating agent. 2. Use a fresh, high-quality analytical column. 3. Optimize derivatization conditions (reagent concentration, temperature, time). 4. Improve sample cleanup to remove interferences. |
| Low recovery of tetrahydrozoline | 1. Inefficient extraction. 2. Degradation of the analyte during sample processing. | 1. Optimize the pH of the aqueous phase during LLE (should be alkaline). 2. Evaluate different organic extraction solvents. 3. Ensure complete evaporation of the solvent without excessive heat. |
| Signal suppression or enhancement | 1. Significant matrix effects from endogenous serum components. | 1. Use matrix-matched calibrators and quality controls. 2. Employ a stable isotope-labeled internal standard. 3. Further dilute the sample extract before injection, if sensitivity allows. 4. Enhance sample cleanup using SPE. |
| Inconsistent results | 1. Variability in manual sample preparation steps. 2. Instability of the derivatized analyte. | 1. Automate sample preparation steps where possible. 2. Analyze derivatized samples as soon as possible after preparation. 3. Ensure consistent vortexing and phase separation during LLE. |
| Interference peaks | 1. Co-extracted endogenous compounds from the serum. 2. Contaminants from solvents or labware. | 1. Analyze blank serum samples from multiple sources to identify potential interferences. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Optimize the GC temperature program for better separation. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of tetrahydrozoline in serum, compiled from literature.
Table 1: Tetrahydrozoline Pharmacokinetic & Detection Data
| Parameter | Value | Reference |
| Mean Serum Half-life | ~6 hours | [3][4] |
| Maximum Serum Concentration (Therapeutic Ocular Dosing) | 0.068 - 0.380 ng/mL | [3][4] |
| Detectable Urine Concentration (24h post-ocular dose) | 13 - 210 ng/mL | [3][4] |
Table 2: Example GC-MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Should be relevant for the intended application |
| Recovery | Consistent, precise, and reproducible |
Detailed Experimental Protocol: LLE-GC-MS of Tetrahydrozoline in Serum
This protocol provides a general framework for the liquid-liquid extraction and GC-MS analysis of tetrahydrozoline in serum. Optimization may be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Tetrahydrozoline standard
-
Naphazoline (internal standard)
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Organic extraction solvent (e.g., n-butyl chloride with 30% ethyl acetate)[4]
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Nitrogen gas (high purity)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of serum into a clean glass tube.
-
Add the internal standard (naphazoline) solution.
-
Add an alkaline buffer (e.g., sodium hydroxide solution) to adjust the pH to > 9.[2][5]
-
Add 5 mL of the organic extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2][5]
-
Reconstitute the residue in a suitable solvent mixture, such as hexane-ethanol.[2][5]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the reconstituted sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for tetrahydrozoline and the internal standard.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of tetrahydrozoline in serum.
Caption: Troubleshooting logic for inaccurate quantification in GC-MS analysis.
References
- 1. [PDF] Comprehensive automation of the solid phase extraction gas chromatographic mass spectrometric analysis (SPE-GC/MS) of opioids, cocaine, and metabolites from serum and other matrices | Semantic Scholar [semanticscholar.org]
- 2. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) PMID: 20077102 | MedChemExpress [medchemexpress.eu]
How to prevent rebound hyperemia in tetrahydrozoline nitrate animal studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing rebound hyperemia in animal studies involving tetrahydrozoline (B7765393) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is rebound hyperemia and why is it a concern in tetrahydrozoline nitrate studies?
A1: Rebound hyperemia is a state of excessive vasodilation and redness that can occur after the discontinuation of a vasoconstrictor agent like this compound. It is a significant concern in animal studies because it can confound the interpretation of efficacy and safety data, potentially masking the therapeutic benefits of the drug or suggesting a false inflammatory response. For example, in preclinical ocular irritation studies, it is crucial to distinguish between drug-induced irritation and rebound hyperemia.
Q2: What is the proposed mechanism of tetrahydrozoline-induced rebound hyperemia?
A2: Tetrahydrozoline is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction. The exact mechanism of rebound hyperemia is not fully elucidated but is thought to involve several factors:
-
Tachyphylaxis and Receptor Downregulation: Prolonged exposure to tetrahydrozoline can lead to a decrease in the number and sensitivity of alpha-1 adrenergic receptors on vascular smooth muscle cells. When the drug is withdrawn, the reduced receptor activity can result in a state of relative vasodilation.
-
Drug-Induced Ischemia: The initial vasoconstriction can lead to temporary tissue ischemia (reduced blood flow). This can trigger the release of local vasodilators such as prostaglandins, histamine, and potentially nitric oxide, leading to a hyperemic response upon cessation of the drug.
-
Inflammatory Mediators: The ischemic state may also promote the release of pro-inflammatory mediators, further contributing to vasodilation and redness.
Q3: Are there any animal models specifically for studying rebound conjunctival hyperemia?
A3: While there isn't a single, standardized model solely for rebound hyperemia, it can be induced and studied in established models of conjunctival hyperemia.[1][2] For instance, after inducing conjunctival hyperemia with an inflammatory agent, the effect of tetrahydrozoline and its subsequent withdrawal can be monitored. The key is to have a robust method for quantifying hyperemia to accurately measure the rebound effect.[3][4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant rebound hyperemia observed after a single dose. | The concentration of this compound may be too high, causing significant transient ischemia. | Conduct a dose-ranging study to determine the minimal effective concentration that produces the desired vasoconstriction without inducing a strong rebound effect. |
| Inconsistent or variable rebound hyperemia between animals. | Differences in drug administration technique, leading to variable dosing. Individual animal sensitivity. | Ensure consistent drop size and placement in the conjunctival sac. Increase the number of animals per group to account for biological variability. |
| Difficulty distinguishing between rebound hyperemia and the return of baseline hyperemia. | Inadequate washout period or lack of a proper control group. | Implement a sufficiently long washout period to ensure complete drug clearance. Include a vehicle-only control group and a saline control group for comparison. |
| Tolerance (tachyphylaxis) to the vasoconstrictive effect of tetrahydrozoline develops over time. | Downregulation or desensitization of alpha-1 adrenergic receptors due to frequent or prolonged administration. | Consider less frequent dosing intervals or an intermittent dosing schedule (e.g., daily dosing for a limited number of days followed by a washout period). |
Experimental Protocols
Dose-Ranging Study to Minimize Rebound Hyperemia
Objective: To determine the optimal concentration of this compound that produces effective vasoconstriction with minimal rebound hyperemia in a rabbit model.
Methodology:
-
Animal Model: Use healthy, adult New Zealand White rabbits.
-
Groups:
-
Group 1: Saline control (0.9% NaCl)
-
Group 2: Vehicle control
-
Group 3-5: this compound at varying concentrations (e.g., 0.01%, 0.05%, 0.1%)
-
-
Procedure:
-
Acclimatize animals and obtain baseline measurements of conjunctival hyperemia using a validated scoring system or digital imaging analysis.[3][4]
-
Administer a single drop of the respective test article to one eye of each rabbit. The contralateral eye can serve as an internal control.
-
Evaluate and score conjunctival hyperemia at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8 hours) to assess the vasoconstrictive effect.
-
After the initial vasoconstriction phase, continue to monitor and score for rebound hyperemia at extended time points (e.g., 12, 24, 48, and 72 hours) post-instillation.
-
-
Data Analysis: Compare the hyperemia scores between the different concentration groups and the control groups. The optimal concentration will be the one that shows a significant reduction in hyperemia initially, with a minimal and transient increase above baseline during the rebound phase.
Determining an Adequate Washout Period
Objective: To establish a sufficient washout period for this compound to ensure that the drug and its effects are completely absent before subsequent treatments or endpoint analysis.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., rabbits or rats).
-
Procedure:
-
Administer a single dose of the highest intended concentration of this compound.
-
Monitor the primary pharmacological effect (vasoconstriction) until it returns to baseline.
-
Continue to monitor for rebound hyperemia until it resolves and the conjunctival appearance is indistinguishable from baseline and control animals.
-
The washout period should be at least three times the duration it takes for both the primary effect and the rebound effect to completely disappear. For preclinical studies, a washout period of several days to a week is often considered, depending on the drug's half-life.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data from animal studies specifically designed to measure the dose-response and time-course of this compound-induced rebound hyperemia. The following table is a template that researchers can use to structure their data from a dose-ranging study.
| This compound Concentration | Mean Peak Vasoconstriction Score (± SEM) | Time to Peak Vasoconstriction (minutes) | Mean Peak Rebound Hyperemia Score (± SEM) | Time to Peak Rebound Hyperemia (hours) | Duration of Rebound Hyperemia (hours) |
| 0.01% | |||||
| 0.05% | |||||
| 0.1% | |||||
| Vehicle Control | N/A | N/A | |||
| Saline Control | N/A | N/A |
Note: Hyperemia scores can be based on a validated scale (e.g., 0-4, where 0 is normal and 4 is severe hyperemia).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Tetrahydrozoline Action and Rebound Hyperemia
Caption: Proposed signaling pathway of tetrahydrozoline-induced vasoconstriction and subsequent rebound hyperemia.
Experimental Workflow for a Dose-Ranging and Washout Study
References
- 1. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of allergic and inflammatory conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CONJUNCTIVAL HYPEREMIA IN RABBITS USING ANALYSIS SOFTWARE [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Challenges in quantifying low concentrations of tetrahydrozoline nitrate in biological samples.
Welcome to the technical support center for the analysis of tetrahydrozoline (B7765393) nitrate (B79036) in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with quantifying low concentrations of this analyte.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am unable to detect tetrahydrozoline in my samples, or the signal is too low. What are the potential causes and solutions?
A: Low or undetectable signals are a common challenge when dealing with trace concentrations of tetrahydrozoline. Several factors could be contributing to this issue:
-
Insufficient Instrument Sensitivity: The analytical technique employed may not be sensitive enough for the expected concentration range in your samples.
-
Troubleshooting:
-
Verify the limit of detection (LOD) and limit of quantification (LOQ) of your current method.
-
Consider switching to a more sensitive analytical platform. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in bioanalysis.[1] Gas chromatography-mass spectrometry (GC-MS) is also a viable, sensitive method.[2][3][4][5]
-
Optimize instrument parameters, such as ionization source settings and collision energies for MS/MS, to enhance the signal for tetrahydrozoline.
-
-
-
Inefficient Sample Preparation: The extraction method may not be effectively isolating and concentrating tetrahydrozoline from the biological matrix.
-
Troubleshooting:
-
Evaluate the efficiency of your extraction procedure. Techniques like solid-phase extraction (SPE) can provide cleaner extracts and better recovery compared to simple liquid-liquid extraction (LLE) or protein precipitation.[1]
-
Ensure the pH of the sample is optimized for extraction. Tetrahydrozoline is a basic compound, so adjusting the pH to an alkaline condition before extraction into an organic solvent is crucial.[2][3][5]
-
Incorporate a sample pre-concentration step, such as evaporating the organic solvent and reconstituting the residue in a smaller volume of mobile phase.[2][3][4][5]
-
-
-
Analyte Degradation: Tetrahydrozoline may be degrading during sample collection, storage, or processing.
-
Troubleshooting:
-
Ensure proper sample storage conditions (e.g., freezing) to minimize degradation.
-
Investigate the stability of tetrahydrozoline under your specific experimental conditions. Studies have shown it can be unstable in acidic and basic solutions.[6] Forced degradation studies can help identify potential stability issues.[7][8]
-
-
Q2: I'm observing significant variability and poor reproducibility in my results. What could be the cause?
A: High variability often points to issues with matrix effects or inconsistencies in the analytical workflow.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins in blood, plasma, or urine) can interfere with the ionization of tetrahydrozoline in the mass spectrometer, leading to ion suppression or enhancement.[1]
-
Troubleshooting:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve better separation of tetrahydrozoline from matrix components.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) if available. If not, a structural analog like naphazoline (B1676943) can be used to compensate for matrix effects and variability in extraction and injection.[2][3][5]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Troubleshooting:
-
Automate sample preparation steps where possible.
-
Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.
-
-
Q3: How do I choose the right analytical method for my study?
A: The choice of method depends on the required sensitivity, selectivity, available equipment, and the nature of the biological matrix.
-
LC-MS/MS: Generally considered the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. It is particularly well-suited for complex matrices like blood and plasma.[1]
-
GC-MS: A robust and sensitive technique, often used in forensic toxicology.[2][3][4][5][9][10] It typically requires a derivatization step for polar analytes, but a described method for tetrahydrozoline involves extraction and direct analysis.[2][3][5]
-
HPLC-UV: Can be used, but may lack the sensitivity required for very low concentrations in biological fluids.[6][11][12] It is more commonly applied to pharmaceutical formulations.[6][13]
-
Voltammetric Sensors: An emerging and cost-effective technique that has shown promise for detecting tetrahydrozoline in biological fluids and pharmaceutical samples.[7][8][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the determination of tetrahydrozoline.
Table 1: Performance of Different Analytical Methods
| Analytical Method | Matrix | LOQ | LOD | Linearity Range | Reference |
| Voltammetric Sensor | Biological Fluids | 0.2422 µg/mL | 0.0799 µg/mL | 0.24 - 57.2 µg/mL | [8] |
| HPLC | Ophthalmic Solution | 1.0 µg/mL | - | 1.0 - 500 µg/mL | [12][15] |
| RP-HPLC | Rat Urine | - | - | 5 - 100 µg/mL | [11] |
| GC-MS | Urine | - | - | Detectable at 114-150 ng/mL | [4] |
Table 2: Reported Concentrations in Biological Samples
| Sample Type | Condition | Concentration Range | Reference |
| Blood/Serum | Therapeutic Ocular Use | 0.068 - 0.380 ng/mL (max) | [16][17] |
| Urine | Therapeutic Ocular Use | 13 - 210 ng/mL (at 24h) | [16][17] |
| Blood | Non-medicinal Use | 13 - 210 ng/mL | [7][8] |
| Urine | Non-medicinal Use | 11 - 40 ng/mL | [7][8] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Blood and Urine
This protocol is based on the method described by Peat and Garg.[2][3][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a test tube, add 1 mL of plasma, serum, or urine.
-
Add an appropriate amount of internal standard (e.g., naphazoline).[2][3][5]
-
Add alkaline buffer to raise the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethanol).
-
Gently mix to extract tetrahydrozoline into the organic phase.
-
Centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
GC-MS Analysis:
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Urine
This protocol is adapted from a method developed for rat urine.[11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a suitable volume of the urine sample.
-
Perform a liquid-liquid extraction using a mixture of acetonitrile (B52724) and methylene (B1212753) chloride (1:1 v/v).[11]
-
Separate the supernatant.
-
-
Evaporation and Reconstitution:
-
Dry the supernatant residue.
-
Reconstitute the residue in 500 µL of the mobile phase.[11]
-
-
RP-HPLC Analysis:
Visualizations
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) PMID: 20077102 | MedChemExpress [medchemexpress.eu]
- 6. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. ojp.gov [ojp.gov]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
- 16. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Degradation Pathways of Tetrahydrozoline Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of tetrahydrozoline (B7765393) nitrate (B79036) under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for tetrahydrozoline under stress conditions?
A1: Tetrahydrozoline is susceptible to degradation under acidic and alkaline conditions, primarily through hydrolysis. It is generally stable under oxidative, thermal, and photolytic stress.[1][2] Under alkaline conditions, the imidazoline (B1206853) ring opens to form N-(2-aminoethyl)-1,2,3,4-tetrahydro-1-naphthamide.[2] Under acidic conditions, hydrolysis is also expected to occur, leading to the formation of a β-amino substituted amide, though the specific structure is not consistently identified in the literature.
Q2: What are the typical experimental conditions for forced degradation studies of tetrahydrozoline?
A2: Forced degradation studies for tetrahydrozoline typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. Common reagents and conditions include 0.1 M hydrochloric acid for acidic stress, 0.1 M sodium hydroxide (B78521) for alkaline stress, and 3% hydrogen peroxide for oxidative stress.[2] Thermal stress is often evaluated at temperatures ranging from 60°C to 100°C, and photolytic stress by exposure to UV light at 254 nm.[1][2]
Q3: What analytical techniques are most suitable for analyzing tetrahydrozoline and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the analysis of tetrahydrozoline and its degradation products.[1] Reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer are frequently employed.[1] UV detection at a wavelength of around 240 nm is typically used.[1]
Q4: I am not observing any degradation under stress conditions. What could be the reason?
A4: While tetrahydrozoline is known to degrade under acidic and basic conditions, the extent of degradation can vary based on the specific experimental parameters. If you are not observing degradation, consider the following:
-
Concentration of Stressor: The concentration of the acid or base may be too low. While 0.1 M is a common starting point, some studies have used higher concentrations.
-
Temperature and Duration: The reaction temperature and duration may be insufficient to induce degradation. Consider increasing the temperature (e.g., to 60°C) or extending the exposure time.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your HPLC method is properly validated for the detection of potential degradants.
Q5: I am seeing conflicting results in the literature regarding the percentage of degradation. Why is that?
A5: The percentage of degradation of tetrahydrozoline can vary significantly between studies due to differences in experimental conditions. Factors such as the concentration of the stressor, temperature, reaction time, and the analytical method used can all influence the observed degradation. For example, one study reported approximately 40% degradation in hydrochloric acid and 35% in sodium hydroxide solution, while another reported 4.3% and 10.2% degradation under acidic and basic conditions, respectively.[1][2] It is crucial to carefully document and control your experimental parameters for reproducible results.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
-
Problem: Co-elution of the parent drug and degradation products, or between different degradation products.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one.
-
pH Adjustment: Modify the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention times.
-
Column Selection: If using a C18 column, consider trying a C8 or a different stationary phase with alternative selectivity.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Issue 2: Inconsistent Degradation Percentages
-
Problem: High variability in the percentage of degradation observed between replicate experiments.
-
Troubleshooting Steps:
-
Temperature Control: Ensure a constant and uniform temperature is maintained throughout the stress testing. Use a calibrated oven or water bath.
-
Precise Reagent Preparation: Accurately prepare the concentrations of your acidic, basic, and oxidative stressors.
-
Consistent Sampling: Standardize your sampling procedure, including the time of sampling and the quenching process to stop the degradation reaction.
-
Solution Stability: Ensure the stability of your standard and sample solutions during the analytical run.
-
Data Presentation
Table 1: Summary of Tetrahydrozoline Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Observed Degradation (%) | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 4.3 - 40% | β-amino substituted amide (structure not specified) | [1][2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 10.2 - 35% | N-(2-aminoethyl)-1,2,3,4-tetrahydro-1-naphthamide | [1][2] |
| Oxidative | 3% H₂O₂ | No degradation | Not applicable | [1][2] |
| Thermal | 60°C - 100°C | No degradation | Not applicable | [1][2] |
| Photolytic | UV light (254 nm) | No degradation | Not applicable | [2] |
Experimental Protocols
Acidic Degradation
-
Protocol: Dissolve a known concentration of tetrahydrozoline nitrate in 0.1 M hydrochloric acid.
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Analysis: At predetermined time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by a validated stability-indicating HPLC method.
Alkaline Degradation
-
Protocol: Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Analysis: At predetermined time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and analyze by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Protocol: Dissolve a known concentration of this compound in a 3% hydrogen peroxide solution.
-
Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample directly by a validated stability-indicating HPLC method at predetermined time points.
Thermal Degradation
-
Protocol: Place a solid sample of this compound in a calibrated oven.
-
Conditions: Expose the sample to a high temperature (e.g., 100°C) for a specified period (e.g., 24 hours).
-
Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.
Photolytic Degradation
-
Protocol: Expose a solid or solution sample of this compound to a controlled UV light source.
-
Conditions: Irradiate the sample with UV light at a specific wavelength (e.g., 254 nm) for a defined duration (e.g., 24 hours).
-
Analysis: Prepare a solution of the exposed sample (if solid) and analyze by a validated stability-indicating HPLC method.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Vasoconstrictive Effects of Tetrahydrozoline and Oxymetazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasoconstrictive properties of two widely used imidazoline (B1206853) derivative alpha-adrenergic agonists: tetrahydrozoline (B7765393) and oxymetazoline (B75379). The information presented herein is intended to support research and development by offering a comprehensive overview of their mechanisms of action, receptor selectivity, and relevant experimental protocols.
Executive Summary
Tetrahydrozoline and oxymetazoline are common active ingredients in over-the-counter ophthalmic and nasal decongestants, valued for their rapid vasoconstrictive effects that alleviate redness and congestion. While both compounds act on alpha-adrenergic receptors, their selectivity profiles and duration of action differ significantly, influencing their clinical efficacy and potential for side effects. Tetrahydrozoline is primarily a selective α1-adrenergic receptor agonist, whereas oxymetazoline exhibits activity at both α1 and α2-adrenergic receptors. This distinction in receptor interaction is central to their pharmacological profiles.
Data Presentation: Comparative Pharmacodynamics
| Parameter | Tetrahydrozoline | Oxymetazoline |
| Mechanism of Action | Selective α1-adrenergic receptor agonist[1] | α1 and α2-adrenergic receptor agonist[1] |
| Receptor Selectivity | Selective for α1-adrenergic receptors | Mixed α1/α2 agonist, with a reported affinity of ~5:1 for α2:α1 receptors[1]. It displays higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors, but greater potency at α2B-adrenoceptors. |
| Duration of Action | 4 to 8 hours | Up to 12 hours |
| Signaling Pathway | Primarily Gq-protein coupled | Gq-protein coupled (via α1) and Gi-protein coupled (via α2) |
Signaling Pathways
The vasoconstrictive effects of tetrahydrozoline and oxymetazoline are initiated by their binding to alpha-adrenergic receptors on vascular smooth muscle cells, which triggers distinct intracellular signaling cascades.
Tetrahydrozoline (α1-Adrenergic Pathway): As a selective α1-agonist, tetrahydrozoline primarily activates the Gq-protein coupled receptor pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.
Oxymetazoline (α1 and α2-Adrenergic Pathways): Oxymetazoline's effects are more complex due to its dual agonism. In addition to the α1-mediated pathway described above, it also activates α2-adrenergic receptors, which are coupled to Gi-proteins. Activation of the Gi pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels can contribute to smooth muscle contraction, although the primary mechanism for vasoconstriction remains the Gq-mediated increase in intracellular calcium.
Experimental Protocols: Ex Vivo Vasoconstriction Assay
To quantitatively compare the vasoconstrictive effects of tetrahydrozoline and oxymetazoline, an ex vivo wire myography assay using isolated arterial rings is a standard and robust method.
Objective: To determine and compare the concentration-response curves, EC50 (half-maximal effective concentration), and Emax (maximum contractile response) of tetrahydrozoline and oxymetazoline on isolated vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) (for viability testing)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Tetrahydrozoline hydrochloride
-
Oxymetazoline hydrochloride
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting:
-
Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system.
-
The organ bath should contain Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to test for viability.
-
Wash the rings and allow them to return to baseline.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium.
-
-
Concentration-Response Curves:
-
After a final wash and return to baseline, add cumulative concentrations of either tetrahydrozoline or oxymetazoline to the organ bath in a stepwise manner (e.g., 1 nM to 100 µM).
-
Record the isometric tension generated by the aortic ring at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response curve).
-
Calculate the EC50 and Emax values for both tetrahydrozoline and oxymetazoline from the resulting curves for comparison.
-
Conclusion
Tetrahydrozoline and oxymetazoline, while both effective vasoconstrictors, exhibit distinct pharmacological profiles. Tetrahydrozoline's selectivity for α1-adrenergic receptors results in a shorter duration of action compared to oxymetazoline, which acts on both α1 and α2 subtypes. The dual agonism of oxymetazoline likely contributes to its prolonged vasoconstrictive effects. The provided experimental protocol for ex vivo wire myography offers a robust framework for researchers to directly compare the vasoconstrictive potency and efficacy of these and other adrenergic agonists, enabling a more quantitative understanding of their structure-activity relationships and potential clinical implications. This detailed analysis is crucial for the informed development of novel therapeutics targeting adrenergic receptors.
References
A Comparative Guide to Stability-Indicating Analytical Methods for Tetrahydrozoline Nitrate
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of regulatory compliance and product efficacy. This guide provides a detailed comparison of analytical methods for validating a stability-indicating assay for tetrahydrozoline (B7765393) nitrate (B79036), with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, are also discussed to provide a comprehensive overview for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): A Superior Method for Stability Testing
A stability-indicating analytical method is crucial as it must be able to distinguish the active pharmaceutical ingredient (API) from any degradation products, impurities, and excipients.[1] While the United States Pharmacopeia (USP) official method for tetrahydrozoline analysis is UV-Vis spectrophotometry, this technique is unable to separate the API from its degradation products.[1] This limitation makes it unsuitable for stability studies. A reversed-phase HPLC method, however, has been shown to be simple, precise, accurate, and stability-indicating for the analysis of tetrahydrozoline.[1][2]
Optimized HPLC Method Parameters
A well-documented and validated HPLC method for the analysis of tetrahydrozoline hydrochloride, which is directly applicable to the nitrate salt due to the shared active moiety, is presented below.
| Parameter | Optimized Condition |
| Stationary Phase | Reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Performance and Validation Data
The following table summarizes the validation parameters for the stability-indicating HPLC method, demonstrating its suitability for routine analysis and stability studies.
| Validation Parameter | Result |
| Linearity Range | 0.025–0.075 mg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 100.8% (average) |
| Precision (RSD) | 0.47% |
| Peak Asymmetry | 0.98 |
| Theoretical Plates | 3100 |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 20:80 (v/v) ratio. Filter and degas the solution before use.
-
Standard Stock Solution: Accurately weigh and dissolve tetrahydrozoline nitrate in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the standard stock solution within the linearity range (0.025 to 0.075 mg/mL).
-
Sample Preparation: Dilute the formulation containing this compound with the mobile phase to achieve a concentration within the calibration range.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat. In one study, this led to approximately 40% degradation of tetrahydrozoline.[1]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat. This resulted in about 35% degradation of tetrahydrozoline.[1]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide. Tetrahydrozoline has been found to be stable under these conditions, showing no degradation products.[1]
-
Thermal Degradation: Store the standard solution at 60°C for one week. Tetrahydrozoline was found to be stable under these conditions.[1]
Method Validation Workflow
The following diagram illustrates the logical workflow for validating a stability-indicating HPLC method for this compound.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for stability-indicating assays of tetrahydrozoline, other techniques have been employed for its quantification.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with UV detection. | High specificity, accuracy, and precision. Ability to separate degradation products.[1][2] | Requires more complex instrumentation and skilled operators compared to spectrophotometry. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | High sensitivity and specificity, providing structural information. | Requires the analyte to be volatile or undergo derivatization. Not ideal for non-volatile salts like this compound without sample preparation. |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish the API from degradation products, making it unsuitable for stability studies.[1] |
| Derivative UV Spectrophotometry | Measures the derivative of the absorbance spectrum to resolve overlapping peaks. | Can improve specificity over standard UV-Vis for mixtures. | Still may not be able to resolve all potential degradation products. |
Performance Comparison Insights
Direct comparative studies with extensive experimental data across these methods for this compound are limited. However, existing literature provides some insights:
-
A study comparing derivative UV spectrophotometry and HPLC for the simultaneous analysis of tetrahydrozoline hydrochloride and fluorometholone (B1672912) reported relative standard deviations of 1.06% for the derivative UV method and 0.61% for the HPLC method, suggesting better precision with HPLC.
-
GC-MS methods for tetrahydrozoline have been primarily developed for its determination in biological matrices like blood and urine, which involves extraction and sometimes derivatization steps.[3] This makes it less straightforward for routine quality control of pharmaceutical formulations compared to HPLC.
Conclusion
For the validation of a stability-indicating method for this compound, a reversed-phase HPLC method is demonstrably superior to other analytical techniques. Its ability to separate the active ingredient from potential degradation products is a critical requirement for stability testing that methods like UV-Vis spectrophotometry cannot meet. While GC-MS offers high sensitivity, the sample preparation requirements for a non-volatile salt make it less practical for this application. The detailed HPLC method and validation data presented in this guide provide a solid foundation for researchers and scientists to implement a robust and reliable stability-indicating assay for this compound.
References
A Comparative Analysis of GC-MS and HPLC for the Quantification of Tetrahydrozoline Nitrate
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive cross-validation and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of tetrahydrozoline (B7765393) nitrate, a common vasoconstrictor found in over-the-counter eye drops and nasal sprays.
This document delves into the experimental protocols and performance characteristics of both methodologies, offering a clear comparison to aid in the selection of the most suitable technique for specific research and quality control applications.
Principle of Separation: A Fundamental Difference
The core distinction between GC-MS and HPLC lies in their separation principles. GC-MS is ideal for volatile or semi-volatile compounds that can be vaporized without decomposition. Separation occurs based on the compound's boiling point and its interaction with a stationary phase within a capillary column, with a gaseous mobile phase facilitating movement.[1][2] In contrast, HPLC is suited for a broader range of compounds, including non-volatile and thermally sensitive molecules.[1] Separation in HPLC is based on the analyte's interaction with both a liquid mobile phase and a solid stationary phase, governed by factors like polarity and solubility.[1]
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance parameters for the analysis of tetrahydrozoline using GC-MS and HPLC, based on published validation data.
| Performance Parameter | GC-MS | HPLC |
| Linearity (Range) | 10 - 100 ng/mL[3] | 0.025 - 0.075 mg/mL (r² = 0.999)[4][5] |
| Accuracy (% Recovery) | Not explicitly stated in reviewed literature | 100.8% (RSD: 0.47%)[4][5] |
| Precision (RSD%) | Not explicitly stated in reviewed literature | < 1.0%[5] |
| Limit of Detection (LOD) | In the 100 ng/mL range[3] | Not explicitly stated in reviewed literature |
| Limit of Quantitation (LOQ) | Not explicitly stated in reviewed literature | 1.0 µg/mL[6] |
| Sample Throughput | Approximately 30 minutes per sample[7] | Varies depending on the method, typically shorter than GC-MS |
| Derivatization | Often required for polar analytes like sympathomimetic amines[7][8] | Generally not required |
| Instrumentation Cost | Generally higher | Generally lower |
| Selectivity/Specificity | High (Mass Spectrometry detection) | Moderate to High (UV or other detectors) |
Experimental Workflows
The analytical workflows for GC-MS and HPLC methods, while both aiming for the quantification of tetrahydrozoline, involve distinct steps.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrozoline Nitrate and Brimonidine for Ocular Redness Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydrozoline nitrate (B79036) and Brimonidine (B1667796), two common over-the-counter (OTC) ophthalmic agents used for the reduction of ocular redness (hyperemia). The comparison is based on their distinct mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
Ocular redness is the result of the dilation of conjunctival blood vessels.[1][2] Both Tetrahydrozoline and Brimonidine achieve vasoconstriction by targeting adrenergic receptors on the vascular smooth muscle, but their selectivity for receptor subtypes leads to significant differences in their clinical profiles.[3][4]
-
Tetrahydrozoline Nitrate: This agent is a selective α1-adrenergic receptor agonist.[3][4][5] Stimulation of α1-receptors, located primarily on conjunctival arterioles, initiates a G-protein signaling cascade that leads to vascular smooth muscle contraction and a reduction in blood flow, thereby decreasing redness.[2][3][6]
-
Brimonidine Tartrate (0.025%): In contrast, low-dose Brimonidine is a highly selective α2-adrenergic receptor agonist.[3][4][7][8][9] It is thought that α2-receptors are predominantly expressed on venules.[9] By selectively constricting these post-capillary vessels, Brimonidine reduces ocular redness while potentially limiting the ischemia associated with arteriolar constriction.[9][10] This targeted action is believed to reduce the risk of tachyphylaxis (loss of efficacy) and rebound redness upon discontinuation.[3][4][7]
Comparative Pharmacokinetics
The onset, duration, and systemic absorption are critical parameters in evaluating ophthalmic drugs.
| Parameter | This compound | Brimonidine Tartrate (0.025%) |
| Receptor Selectivity | Selective α1-adrenergic agonist[3][4][5] | Highly selective α2-adrenergic agonist[3][7][8][9] |
| Onset of Action | Within minutes[5][6] | Rapid, within 1 minute[7] |
| Duration of Action | 4 to 8 hours[5] | Up to 8 hours[7] |
| Systemic Half-life | Approximately 6 hours[11][12] | Approximately 3 hours (for 0.2% solution)[8] |
| Systemic Absorption | Detectable in serum and urine with therapeutic ocular dosing[11] | Peak plasma concentrations reached in 1-4 hours (for 0.2% solution)[8] |
Clinical Efficacy and Rebound Phenomena
Clinical trials have demonstrated the effectiveness of both agents, but highlight a key difference regarding long-term use and discontinuation.
Brimonidine: An integrated analysis of four clinical trials on low-dose brimonidine (0.025%) showed a statistically significant reduction in investigator-assessed ocular redness compared to a vehicle control.[13][14] On Day 1, the mean change from pre-instillation redness score (on a 0-4 scale) was -1.4 units for brimonidine versus -0.2 units for the vehicle.[14][15] Importantly, these studies found no evidence of tachyphylaxis with use up to 29 days and reported that rebound redness was rare upon discontinuation.[13][14][15]
Tetrahydrozoline: While effective for temporary relief, agents with α1-adrenergic activity, like tetrahydrozoline, are associated with tachyphylaxis and rebound redness.[1][3][7][16] This phenomenon occurs when, after the drug wears off, the blood vessels dilate even more than before, leading to increased redness.[1][10] This can create a cycle of dependency.[10] The proposed mechanism for rebound redness involves a generalized ischemia from potent arteriolar vasoconstriction, which may trigger an inflammatory cascade or down-regulation of α1-receptors.[7]
| Efficacy Parameter | This compound | Brimonidine Tartrate (0.025%) |
| Redness Reduction | Effective for temporary relief[6][17] | Statistically significant reduction vs. vehicle[7][14] |
| Tachyphylaxis | Associated with continued use[3][7][18] | No evidence observed in month-long studies[7][13][14] |
| Rebound Redness | Known risk, can worsen redness[1][7][16][18] | Minimal/rarely reported in clinical trials[3][7][13][14] |
Experimental Protocols
The evaluation of ocular redness-reducing agents typically follows a rigorous clinical trial methodology.
Typical Experimental Protocol for Ocular Redness Reduction Study:
-
Study Design: Randomized, double-masked, vehicle-controlled, parallel-group study.
-
Participant Population: Healthy adult subjects with normal eyes who exhibit ocular redness. Participants are screened to exclude pathological causes of redness.
-
Intervention:
-
Test Group: Instillation of one drop of the active drug (e.g., Brimonidine 0.025%).
-
Control Group: Instillation of one drop of a vehicle solution (the same formulation without the active ingredient).
-
-
Efficacy Assessment:
-
Investigator Assessment: A trained observer (e.g., an ophthalmologist) grades ocular redness at baseline and at multiple time points post-instillation (e.g., 1, 5, 15, 60, 240, 360, 480 minutes) using a validated photographic or live grading scale (e.g., 0-4 scale, where 0=none and 4=severe).[14]
-
Subject Assessment: Participants may record their self-assessed redness levels in a daily diary.[14]
-
-
Long-term Assessments (Tachyphylaxis and Rebound):
-
Tachyphylaxis: Efficacy is re-evaluated after a sustained period of regular use (e.g., on Day 15 and Day 29) to check for any loss of effectiveness.[7][14]
-
Rebound Redness: Redness is assessed at a follow-up visit after treatment has been discontinued (B1498344) for a period (e.g., 1 week) to measure any increase in redness above baseline levels.[14]
-
-
Safety and Tolerability Assessment:
-
Adverse Events: All adverse events are recorded throughout the study.
-
Ophthalmic Examinations: Slit-lamp biomicroscopy, visual acuity, and intraocular pressure measurements are conducted.
-
Drop Comfort: Subjects rate the comfort of the eye drops immediately after instillation on a numerical scale.[14]
-
Safety and Side Effect Profile
Both drugs are generally well-tolerated for short-term use, but their side effect profiles differ, consistent with their mechanisms of action.
| Side Effect Category | This compound | Brimonidine Tartrate (0.025%) |
| Common Ocular | Mild, transient stinging or burning, blurred vision, mydriasis (pupil dilation).[12][17][19] | Reduced visual acuity (similar to vehicle), conjunctival hyperemia (similar to vehicle).[13][14][15] |
| Serious Ocular | Worsening redness with overuse, potential for increased intraocular pressure.[18][19] | Eye pain, allergic conjunctivitis, itching.[20] |
| Systemic | Systemic absorption can occur; overdose or accidental ingestion can cause CNS depression, bradycardia, and hypotension, especially in children.[5][21] | Dry mouth, headache, tiredness.[22][23] Higher concentrations (for glaucoma) are associated with more systemic effects. |
Conclusion
This compound and low-dose Brimonidine are both effective vasoconstrictors for reducing ocular redness. However, their pharmacological profiles present distinct advantages and disadvantages for clinical use and future drug development.
-
Tetrahydrozoline , a selective α1-agonist, offers rapid, temporary relief but carries a significant risk of tachyphylaxis and rebound hyperemia, making it unsuitable for long-term or frequent use.[1][7][16]
-
Brimonidine , a selective α2-agonist, provides rapid and sustained redness reduction with a substantially lower risk of rebound redness and no observed tachyphylaxis in month-long studies.[3][7][13] Its targeted action on venules appears to be a key differentiator, offering a more favorable profile for managing non-pathological ocular redness.[2][9][10]
For drug development professionals, the success of low-dose Brimonidine highlights the potential of targeting specific adrenergic receptor subtypes to maximize efficacy while minimizing undesirable side effects like rebound phenomena. Future research could explore further refinements in receptor selectivity and drug delivery to enhance the management of ocular hyperemia.
References
- 1. Redness-Relieving Eye Drops - American Academy of Ophthalmology [aao.org]
- 2. researchgate.net [researchgate.net]
- 3. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]
- 7. Brimonidine Ophthalmic Solution 0.025% for Reduction of Ocular Redness: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. aao.org [aao.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Tetryzoline - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Low-dose brimonidine for relief of ocular redness: integrated analysis of four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low‐dose brimonidine for relief of ocular redness: integrated analysis of four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goodrx.com [goodrx.com]
- 17. Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. metroeye.biz [metroeye.biz]
- 19. Tetrahydrozoline ophthalmic Uses, Side Effects & Warnings [drugs.com]
- 20. Brimonidine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brimonidine-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. Brimonidine ophthalmic (Alphagan P, Lumify, Qoliana): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Analysis of Tetrahydrozoline Nitrate and Naphazoline in Experimental Conjunctival Hyperemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two common over-the-counter ophthalmic vasoconstrictors, tetrahydrozoline (B7765393) nitrate (B79036) and naphazoline (B1676943), in preclinical models of conjunctival hyperemia. This analysis is supported by a review of published experimental data and detailed methodologies for the evaluation of these compounds.
Executive Summary
Both tetrahydrozoline and naphazoline are effective in reducing conjunctival hyperemia, or eye redness, through their action as adrenergic receptor agonists, which leads to the constriction of blood vessels in the conjunctiva. However, key differences in their receptor selectivity, clinical efficacy, and potential for tachyphylaxis (a rapid decrease in response to a drug) have been identified in comparative studies. Notably, studies suggest that naphazoline may offer a more potent and sustained whitening effect compared to tetrahydrozoline.
Mechanism of Action
Tetrahydrozoline is a selective alpha-1 (α1) adrenergic receptor agonist.[1][2][3] In contrast, naphazoline is a mixed alpha-1 and alpha-2 (α1/α2) adrenergic receptor agonist.[1][2] This distinction in receptor binding is believed to underlie the observed differences in their clinical performance and side-effect profiles. The activation of α1-adrenergic receptors on the smooth muscle of conjunctival arterioles leads to vasoconstriction, thereby reducing redness.[4] The additional α2-adrenergic activity of naphazoline may contribute to its enhanced efficacy.
Data Presentation: Efficacy Comparison
| Parameter | Tetrahydrozoline Nitrate (0.05%) | Naphazoline (0.02%) | Source(s) |
| Whitening Efficacy | Effective in reducing baseline redness. | Produced significantly more whitening/blanching than tetrahydrozoline. | [2][5] |
| Duration of Action (Single Use) | Up to 8 hours. | Up to 8 hours. | [5] |
| Sustained Efficacy (with repeated use) | Diminished effectiveness observed after a 10-day period (tachyphylaxis). | Retained its whitening ability after a 10-day period. | [5] |
| Rebound Hyperemia | Not observed after discontinuation of use in a key study. | Not observed after discontinuation of use in a key study. | [5] |
Experimental Protocols
The following is a representative experimental protocol for a histamine-induced conjunctival hyperemia model in humans, based on methodologies described in the scientific literature for evaluating ocular decongestants.[2][6][7] This model is a standard method for assessing the efficacy of vasoconstrictors.
Objective: To compare the efficacy of a single topical application of this compound and naphazoline in reducing histamine-induced conjunctival hyperemia.
Study Design: A randomized, double-masked, placebo-controlled, crossover study.
Subjects: Healthy adult volunteers with no history of ocular pathology or contraindications to adrenergic agonists.
Materials:
-
Test solutions: this compound 0.05%, Naphazoline hydrochloride 0.02%, and a placebo (vehicle).
-
Histamine (B1213489) solution for induction of hyperemia.
-
Slit lamp with a camera for photographic documentation.
-
Standardized photographic grading scale for conjunctival hyperemia (e.g., 0-4 scale, where 0 is no redness and 4 is severe redness).
Procedure:
-
Baseline Assessment: The subject's eyes are examined using a slit lamp, and baseline photographs of the conjunctiva are taken. The degree of conjunctival hyperemia is graded by a trained observer.
-
Drug Instillation: A single drop of the randomized test solution (tetrahydrozoline, naphazoline, or placebo) is instilled into the lower cul-de-sac of one eye. The contralateral eye may serve as a control or receive another test agent depending on the study design.
-
Hyperemia Induction: After a predetermined interval (e.g., 15 minutes) to allow for drug absorption, a standardized dose of histamine solution is instilled into the treated eye to induce conjunctival hyperemia.
-
Efficacy Assessment: At specified time points post-histamine challenge (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes), the subject's eye is re-examined and photographed. The degree of conjunctival hyperemia is graded at each time point by the masked observer.
-
Data Analysis: The change in hyperemia scores from baseline is calculated for each treatment group at each time point. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of tetrahydrozoline, naphazoline, and placebo in reducing conjunctival redness.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Tetrahydrozoline and Naphazoline.
Experimental Workflow
Caption: Experimental workflow for comparing ocular vasoconstrictors.
References
- 1. Tolerance and absence of rebound vasodilation following topical ocular decongestant usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of ocular decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation for Tetrahydrozoline Nitrate Corneal Permeation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for assessing the corneal permeation of tetrahydrozoline (B7765393) nitrate (B79036), a widely used ocular decongestant. By presenting available experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the correlation, or lack thereof, between these critical evaluation techniques in ophthalmic drug development.
Quantitative Data Presentation
A study by Üstündağ Okur et al. (2020) investigated the permeation of a thermosensitive in situ gel containing tetrahydrozoline through excised goat corneas. For the optimized formulation, 2.035 ± 0.062% of the loaded tetrahydrozoline permeated through the cornea over 24 hours, while 0.582 ± 0.035% of the drug penetrated into the corneal tissue.[1] This same study noted that their optimized in situ gel formulation demonstrated a 2.8-fold higher drug permeation compared to a control solution, indicating the formulation's effectiveness in enhancing drug delivery across the cornea.[2]
While the aforementioned study also conducted in vivo evaluations in rabbits, the publicly available data focuses on the therapeutic efficacy in treating allergic conjunctivitis and ocular irritation assessments rather than providing quantitative data on tetrahydrozoline concentration in the aqueous humor (e.g., Cmax, AUC).[3] This data gap prevents the establishment of a direct mathematical correlation between the ex vivo permeation and the in vivo absorption of tetrahydrozoline from this specific formulation.
Table 1: Ex Vivo Corneal Permeation of Tetrahydrozoline-Loaded In Situ Gel
| Parameter | Result | Source |
| Animal Model | Goat (excised corneas) | Üstündağ Okur et al. (2020) |
| Formulation | Optimized thermosensitive in situ gel | Üstündağ Okur et al. (2020) |
| Permeated Drug (24h) | 2.035 ± 0.062% | [1] |
| Drug Penetrated into Cornea (24h) | 0.582 ± 0.035% | [1] |
| Permeation Enhancement vs. Control | 2.8-fold increase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for ex vivo corneal permeation and in vivo ocular irritation and pharmacokinetic studies.
Ex Vivo Corneal Permeation Study Protocol (using Franz Diffusion Cell)
This protocol is a generalized procedure based on common practices for evaluating drug permeation across an excised cornea.
-
Tissue Preparation:
-
Fresh goat, porcine, or rabbit eyes are obtained from a local abattoir and transported to the laboratory in cold, oxygenated saline.
-
The cornea is carefully excised from the eyeball along with a 2-4 mm rim of scleral tissue.
-
The isolated cornea is washed with saline and immediately mounted on a Franz diffusion cell.
-
-
Franz Diffusion Cell Setup:
-
The excised cornea is placed between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
The receptor chamber is filled with a known volume of a suitable medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.
-
-
Permeation Experiment:
-
A precise amount of the tetrahydrozoline nitrate formulation is placed in the donor chamber.
-
At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) and the apparent permeability coefficient (Papp) are calculated from the linear portion of the plot.
-
In Vivo Ocular Irritation Study Protocol (Modified Draize Test)
This protocol outlines the standard procedure for assessing the potential of a substance to cause eye irritation in a living animal model.
-
Animal Model:
-
Healthy, adult albino rabbits are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.
-
-
Test Substance Administration:
-
A small volume (e.g., 0.1 mL) of the this compound formulation is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
-
Observation and Scoring:
-
The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Ocular reactions, including redness, swelling, and discharge of the conjunctiva, opacity and ulceration of the cornea, and inflammation of the iris, are scored according to the Draize scale.
-
-
Data Analysis:
-
The scores for each category are summed to obtain an overall irritation score for each animal at each time point.
-
The formulation is classified based on the severity and duration of the observed irritation.
-
In Vivo Ocular Pharmacokinetic Study Protocol
This protocol describes a typical procedure for determining the concentration of a drug in the aqueous humor after topical administration.
-
Animal Model:
-
A cohort of healthy rabbits is used for the study.
-
-
Drug Administration:
-
A precise volume of the this compound formulation is administered topically to one or both eyes of each rabbit.
-
-
Aqueous Humor Sampling:
-
At predetermined time points after administration, aqueous humor samples are collected from the anterior chamber of the eye using a fine-gauge needle under anesthesia.
-
-
Sample Analysis:
-
The concentration of this compound in the aqueous humor samples is determined using a validated and sensitive bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
The concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
-
Mandatory Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular hypotensive action of a novel tetrahydroquinoline analog in rabbit: physicochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydrozoline Nitrate: An Examination of its Alpha-1 Adrenergic Receptor Selectivity
For Immediate Release
This guide provides a comparative analysis of tetrahydrozoline (B7765393) nitrate's selectivity for alpha-1 (α1) over alpha-2 (α2) adrenergic receptors. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its receptor binding affinity and functional potency. Detailed experimental methodologies are provided to support the assessment of its selectivity profile.
Tetrahydrozoline, an imidazoline (B1206853) derivative, is widely recognized as a selective alpha-1 adrenergic receptor agonist.[1][2] This selectivity is the basis for its therapeutic use as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestants.[1] Stimulation of α1-receptors in the vasculature leads to smooth muscle contraction, reducing redness and congestion.[1] However, reports of systemic side effects, such as central nervous system depression, bradycardia, and hypotension upon ingestion, suggest an interaction with alpha-2 adrenergic receptors.[1] This guide aims to clarify the current understanding of tetrahydrozoline's receptor selectivity.
Quantitative Analysis of Receptor Selectivity
A comprehensive review of published literature reveals a lack of direct comparative studies providing quantitative data (Ki, EC50, or IC50 values) for tetrahydrozoline nitrate's binding affinity and functional potency at both α1 and α2-adrenergic receptors in a single study. The available information consistently qualifies tetrahydrozoline as an α1-selective agonist, with its α2-adrenergic activity becoming more apparent at higher systemic concentrations.
| Parameter | Alpha-1 (α1) Adrenergic Receptor | Alpha-2 (α2) Adrenergic Receptor | Selectivity (α1 vs. α2) |
| Binding Affinity (Ki) | Data not available in direct comparative studies. Qualitatively described as having higher affinity. | Data not available in direct comparative studies. Qualitatively described as having lower affinity. | Predominantly α1-selective. |
| Functional Potency (EC50/IC50) | Data not available in direct comparative studies. | Data not available in direct comparative studies. | Predominantly α1-selective. |
Note: The table reflects the qualitative assessment from multiple sources. The absence of specific numerical values underscores a gap in the publicly available research data.
Experimental Protocols
To quantitatively determine the selectivity of a compound like tetrahydrozoline nitrate (B79036), the following experimental protocols are typically employed:
Radioligand Binding Assays (Determination of Ki)
Radioligand binding assays are the gold standard for assessing the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes) are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with high affinity and selectivity for the specific receptor subtype (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine or [3H]rauwolscine for α2 receptors) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays (Determination of EC50/IC50)
Functional assays measure the biological response following receptor activation, providing a measure of the compound's potency.
1. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptors):
Alpha-1 adrenergic receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca2+]i).
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating α1-adrenergic receptors.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the α1-adrenergic receptor subtype of interest are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
-
Compound Addition and Signal Detection:
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the concentration of this compound.
-
The EC50 value, the concentration that produces 50% of the maximal response, is determined by non-linear regression.
-
2. cAMP Assay (for α2-Adrenergic Receptors):
Alpha-2 adrenergic receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for α2-adrenergic receptor-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the α2-adrenergic receptor subtype of interest are cultured.
-
The cells are pre-treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production to a measurable level.
-
Increasing concentrations of this compound are then added.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
-
Data Analysis:
-
The decrease in cAMP levels is plotted against the concentration of this compound.
-
The IC50 value, the concentration that inhibits 50% of the stimulated cAMP production, is determined by non-linear regression.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of α1 and α2-adrenergic receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Signaling pathways of alpha-1 and alpha-2 adrenergic receptors.
Caption: Experimental workflow for determining receptor selectivity.
Conclusion
Based on the available evidence, this compound is a selective agonist for alpha-1 adrenergic receptors. This selectivity is the foundation of its clinical efficacy as a topical decongestant. While it exhibits activity at alpha-2 adrenergic receptors, particularly at concentrations achieved through systemic absorption, direct quantitative comparisons of its binding affinity and functional potency at these two receptor subtypes are not well-documented in publicly accessible literature. Further research employing the standardized experimental protocols outlined in this guide is necessary to definitively quantify the selectivity profile of this compound.
References
Reproducibility of Tetrahydrozoline Quantification in Biofluids: A Comparative Guide
A detailed comparison of analytical methodologies for the reproducible quantification of tetrahydrozoline (B7765393) in biological matrices, aimed at researchers, scientists, and drug development professionals.
The accurate and reproducible quantification of tetrahydrozoline, an imidazoline (B1206853) derivative found in over-the-counter ophthalmic and nasal decongestants, is crucial in clinical and forensic toxicology. Ingestion of tetrahydrozoline, whether intentional or accidental, can lead to significant central nervous system depression and cardiovascular abnormalities. This guide provides a comparative overview of various analytical techniques for determining tetrahydrozoline concentrations in biofluids, with a focus on their performance, reproducibility, and the detailed experimental protocols required for their implementation.
Comparative Analysis of Quantification Methods
The quantification of tetrahydrozoline in biological samples such as blood, urine, and plasma is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Electrochemical methods have also been explored as a sensitive alternative. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. A summary of the performance of different methods is presented below.
| Method | Biofluid | Sample Preparation | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings |
| GC-MS | Blood, Urine | Liquid-Liquid Extraction | Not specified | Not specified | Not specified | Effective for detection in blood and urine; Naphazoline used as an internal standard enhances reproducibility.[1][2] |
| GC-MS | Urine | Solid-Phase Extraction | Not specified | Not specified | Not specified | Qualitative analysis by Selective Ion Monitoring (SIM) allows for accurate identification.[3] |
| GC-MS | Alcoholic Beverage Residue | Solid-Phase Extraction & Derivatization | 0.25 - 1.00 µg/mL | 3.9 ng/mL | 15.6 ng/mL | A sensitive, specific, and precise method for detecting tetrahydrozoline in non-biological samples relevant to forensic investigations.[4] |
| RP-HPLC | Rat Urine | Liquid-Liquid Extraction | 5 - 100 µg/mL | Not specified | Not specified | A validated method successfully applied to determine tetrahydrozoline levels in rat urine.[5] |
| Voltammetric Sensor | Eye Drops, Biological Fluids | Protein precipitation (plasma), pH adjustment (urine) | 0.24 - 57.2 µg/mL | 0.0799 µg/mL | Not specified | A novel, eco-friendly, and sensitive method for tetrahydrozoline quantification with high recovery.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Blood and Urine[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, serum, or urine in a tube, add an alkaline buffer and organic extraction solvents.
-
Gently mix to extract tetrahydrozoline into the organic phase.
-
Centrifuge the mixture.
-
Transfer the upper organic solvent layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a hexane-ethanol mixture.
-
-
GC-MS Analysis:
-
Inject the reconstituted sample into the GC-MS system.
-
Perform quantification by comparing the response of the unknown sample to that of calibrators using selected ion monitoring (SIM).
-
Use Naphazoline as an internal standard.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Rat Urine[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Mix the rat urine sample with an acetonitrile (B52724):methylene chloride (1:1) solution.
-
Separate the supernatant, dry it, and reconstitute the residue in 500 µL of the mobile phase.
-
-
RP-HPLC Analysis:
-
Column: Inertsil® ODS-3 5µm (4.6 x 150 mm).
-
Mobile Phase: Water:methanol:2% formic acid in water (60:30:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 265 nm.
-
Voltammetric Sensing in Plasma and Urine[7]
-
Sample Preparation:
-
Plasma: Fortify the plasma sample with a known aliquot of the tetrahydrozoline standard solution. Add acetonitrile (1:3 ratio) to precipitate proteins. Adjust the volume to 10 mL with water.
-
Urine: Mix urine samples with different aliquots of the authentic tetrahydrozoline sample and adjust the pH to 9.
-
-
Voltammetric Analysis:
-
Transfer an aliquot of the treated sample to a voltammetric cell containing 15 mL of Britton-Robinson (BR) buffer at pH 9.
-
Monitor the tetrahydrozoline residue voltammetrically.
-
Experimental Workflow and Logical Relationships
To visualize the general process of tetrahydrozoline quantification in biofluids, the following diagram illustrates a typical experimental workflow from sample collection to data analysis.
Caption: General workflow for tetrahydrozoline quantification in biofluids.
References
- 1. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. "Detection Of Tetrahydrozoline In Alcoholic Beverage Residue Related To" by Alyssa Simone Hampton [digitalcommons.library.uab.edu]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Terlipressin and Other Vasoconstrictors for Hepatorenal Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of terlipressin (B549273) with other vasoconstrictor agents used in the management of hepatorenal syndrome (HRS). The following analysis is supported by experimental data from key clinical trials, detailing efficacy, safety, and methodological considerations.
Hepatorenal syndrome is a life-threatening condition characterized by rapid deterioration of kidney function in individuals with advanced liver cirrhosis. The cornerstone of pharmacological management involves the use of vasoconstrictors to counteract splanchnic vasodilation and improve renal perfusion. Terlipressin, a vasopressin analogue, has been extensively studied for this indication. This guide compares its performance against other commonly used vasoconstrictors, namely norepinephrine (B1679862) and the combination of midodrine (B238276) and octreotide (B344500).
Efficacy in Hepatorenal Syndrome Reversal and Survival
The primary measure of efficacy for vasoconstrictor therapy in HRS is the reversal of the syndrome, typically defined as a significant improvement in serum creatinine (B1669602) levels. Survival rates are a critical secondary endpoint.
Terlipressin vs. Norepinephrine
A systematic review and meta-analysis of seven randomized controlled trials (RCTs) involving 376 patients with HRS-acute kidney injury (HRS-AKI) showed numerically higher, though not statistically significant, rates of HRS reversal with terlipressin compared to norepinephrine. The overall HRS reversal rate was 47.9% for terlipressin versus 39.9% for norepinephrine. Similarly, short-term survival favored terlipressin, but the difference did not reach statistical significance.
However, in a randomized controlled trial by Arora et al. focusing on a sicker cohort of patients with acute-on-chronic liver failure (ACLF), terlipressin was found to be superior to noradrenaline. In this study of 120 patients, a significantly higher percentage in the terlipressin group achieved HRS reversal at day 14 (40% vs. 17%). Moreover, 28-day survival was also significantly improved with terlipressin (48% vs. 20%).[1][2]
| Efficacy Outcome | Terlipressin | Norepinephrine | Note |
| HRS Reversal (General HRS-AKI) | 47.9% (90/188) | 39.9% (75/188) | Numerically higher with terlipressin, not statistically significant in meta-analysis. |
| HRS Reversal (ACLF-associated HRS) | 40% (24/60) | 16.7% (10/60) | Statistically significant superiority of terlipressin in this subpopulation.[1][2] |
| 28-Day Survival (ACLF-associated HRS) | 48.3% (29/60) | 20% (12/60) | Statistically significant improvement with terlipressin in this subpopulation.[1][2] |
Terlipressin vs. Midodrine and Octreotide
In a randomized controlled trial by Cavallin et al. comparing terlipressin with the combination of midodrine and octreotide, terlipressin demonstrated significantly greater efficacy in improving renal function.[3] Of the 27 patients in the terlipressin group, 70.4% showed recovery of renal function, compared to only 28.6% of the 21 patients in the midodrine and octreotide group.[3] A propensity score-matched comparison also concluded that terlipressin plus albumin is more effective in achieving HRS-AKI reversal than midodrine and octreotide plus albumin.[4]
| Efficacy Outcome | Terlipressin | Midodrine + Octreotide | Note |
| Recovery of Renal Function | 70.4% (19/27) | 28.6% (6/21) | Statistically significant superiority of terlipressin.[3] |
| HRS-AKI Reversal (Propensity-Matched) | 52.35% | 20% | Statistically significant superiority of terlipressin.[4] |
Safety and Adverse Events Profile
The use of potent vasoconstrictors is associated with a risk of adverse events, primarily related to ischemia.
Terlipressin vs. Norepinephrine
Meta-analyses have indicated that terlipressin is associated with a higher risk of adverse events compared to norepinephrine.[5] Common adverse events with terlipressin include abdominal pain and diarrhea. In contrast, norepinephrine is more frequently associated with cardiovascular adverse events like chest pain and ischemia. In the Arora et al. trial, adverse events limiting drug use were more frequent with terlipressin (23.3%) than noradrenaline (8.3%), though these were generally reversible.[1][2]
| Adverse Event Profile | Terlipressin | Norepinephrine |
| Common Adverse Events | Abdominal pain, diarrhea | Chest pain, ischemia |
| Adverse Events Limiting Use (ACLF) | 23.3% | 8.3% |
Terlipressin vs. Midodrine and Octreotide
The Cavallin et al. study reported no significant differences in the overall incidence of adverse events between the terlipressin and the midodrine/octreotide groups.[3]
Experimental Protocols
Terlipressin vs. Norepinephrine in ACLF (Arora et al.)
-
Study Design: Open-label, randomized controlled trial.
-
Patient Population: 120 patients with acute-on-chronic liver failure (ACLF) and HRS-acute kidney injury (AKI).
-
Interventions:
-
Terlipressin Group (n=60): Continuous intravenous infusion of terlipressin at a dose of 2 to 12 mg/day.
-
Noradrenaline Group (n=60): Continuous intravenous infusion of noradrenaline at a dose of 0.5 to 3 mg/hour.
-
Both groups also received intravenous albumin.
-
-
Primary Endpoint: Reversal of HRS-AKI at day 14.[1]
Terlipressin vs. Midodrine and Octreotide (Cavallin et al.)
-
Study Design: Randomized controlled trial.
-
Patient Population: 49 patients with cirrhosis and HRS were randomized (27 to terlipressin, 22 to midodrine/octreotide).
-
Interventions:
-
Terlipressin Group: Intravenous infusion of terlipressin, starting at 3 mg/24 hours and progressively increased to a maximum of 12 mg/24 hours if no response.
-
Midodrine/Octreotide Group: Oral midodrine starting at 7.5 mg three times daily (maximum 12.5 mg tid) and subcutaneous octreotide starting at 100 µg three times daily (maximum 200 µg tid).
-
Both groups received intravenous albumin (1 g/kg on day 1, then 20-40 g/day ).
-
-
Primary Endpoint: Recovery of renal function.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the structure of a comparative clinical trial, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tetrahydrozoline Nitrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling pharmacologically active compounds like Tetrahydrozoline Nitrate. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to foster a secure and compliant research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Requirement | Purpose |
| Eye Protection | Chemical safety glasses or goggles[1] | ANSI Z87.1-compliant | To prevent eye irritation or serious eye damage from splashes or dust.[2][3][4][5] |
| Skin Protection | Impermeable gloves (e.g., Nitrile) and protective clothing[1] | Follow manufacturer's specifications | To prevent skin irritation and absorption.[2][4][5] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor, acid gas, and HEPA filter[1] | 29 CFR 1910.134 | Recommended when handling raw materials, especially if dust or aerosols may be generated.[1] |
Health Hazards
This compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[2][4][5] Ingestion may lead to symptoms such as headache, drowsiness, weakness, and tremors.[1] It is imperative to avoid direct contact and inhalation.
Handling and Storage
Handling:
-
Avoid generating dust or aerosols.[2]
-
Ensure adequate ventilation, using local exhaust if necessary.[1][2]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]
Storage:
Spill and Exposure Procedures
Immediate and correct response to spills and exposures is critical.
Spill Cleanup:
-
Evacuate the area if necessary.
-
Wear appropriate PPE as detailed above.
-
Carefully sweep or vacuum the spilled solid material, avoiding dust dispersion.[2]
-
Collect the material into a sealed, airtight container for disposal.[2]
-
Clean the spill area with soap and water.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[2][3] Do not induce vomiting unless instructed to do so.[3][7]
-
If on Skin: Wash the affected area with plenty of soap and water.[2] If irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2][3]
-
If Inhaled: Move the person to fresh air.[5]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[2][3] The product should not be allowed to enter drains, waterways, or the soil.[2] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visualizing Emergency Spill Response
To ensure a clear and rapid understanding of the spill response protocol, the following workflow diagram outlines the necessary steps.
Caption: Workflow for this compound Spill Response.
References
- 1. macgill.com [macgill.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. Tetrahydrozoline poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
